molecular formula C10H15N3 B1270507 1-(Pyridin-2-ylmethyl)piperazine CAS No. 55579-01-6

1-(Pyridin-2-ylmethyl)piperazine

Cat. No.: B1270507
CAS No.: 55579-01-6
M. Wt: 177.25 g/mol
InChI Key: NATRYEXANYVWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATRYEXANYVWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355604
Record name 1-(pyridin-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-01-6
Record name 1-(pyridin-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-2-yl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Pyridin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-ylmethyl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a methylene bridge. This structure is a common scaffold in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a wide range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1] Due to its prevalence as a synthetic building block, a thorough understanding of its fundamental physicochemical and biological properties is essential for researchers in drug discovery and development. This guide provides a comprehensive overview of the known and predicted basic properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on structurally related compounds.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature, likely due to its primary role as a synthetic intermediate. However, its properties can be reliably inferred from computational predictions and experimental data of its constituent heterocycles (pyridine and piperazine) and closely related analogs.

General and Predicted Properties

The following table summarizes the general and computationally predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃Chem-Impex[1]
Molecular Weight 177.25 g/mol Chem-Impex[1]
Appearance Colorless liquidChem-Impex[1]
Boiling Point 127-133 °C at 5 mmHgChem-Impex[1]
CAS Number 55579-01-6, 298705-64-3ChemicalBook, Chem-Impex[1][2]
Topological Polar Surface Area (TPSA) 28.16 ŲChemScene
Predicted logP 0.4868ChemScene
Basicity (pKa)

The basicity of this compound is attributed to its three nitrogen atoms. The piperazine nitrogens are typically more basic than the pyridine nitrogen. Due to the lack of direct experimental data for this specific molecule, the pKa values of piperazine and the structurally related 1-(2-Pyridyl)piperazine are presented for comparison.

CompoundpKa₁pKa₂Source
Piperazine5.359.73Wikipedia[3]
1-(2-Pyridyl)piperazineNot specified8.9 (Basic)PubChem[4]

It is anticipated that this compound will have two primary pKa values associated with the piperazine nitrogens, likely in a similar range to piperazine itself, and a lower pKa for the pyridine nitrogen.

Solubility

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constants (pKa) of a compound in an aqueous medium.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in deionized water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired temperature (e.g., 25 °C).

  • Titration:

    • Take a known volume (e.g., 20 mL) of the 1 mM sample solution and add KCl to achieve a final concentration of 0.15 M.

    • Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

    • Titrate the solution with the standardized 0.1 M NaOH, adding small aliquots (0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (or the maxima of the first derivative plot).

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_cal Calibration cluster_titration Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution acidify Acidify Sample to pH ~2 with HCl prep_sample->acidify prep_titrants Prepare 0.1 M HCl & 0.1 M NaOH titrate Titrate with 0.1 M NaOH prep_titrants->titrate prep_kcl Prepare 0.15 M KCl prep_kcl->acidify calibrate Calibrate pH Meter with Standard Buffers calibrate->acidify acidify->titrate record Record pH after each addition titrate->record record->titrate Repeat until pH ~12 plot Plot pH vs. Volume of NaOH record->plot determine_pka Determine pKa from Half-Equivalence Points plot->determine_pka

Caption: Workflow for pKa determination.

Determination of LogP by Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

G Workflow for LogP Determination by Shake-Flask Method cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation saturate Pre-saturate n-octanol and water prep_stock Prepare Stock Solution in n-octanol saturate->prep_stock mix Mix stock solution with water saturate->mix prep_stock->mix shake Shake to reach equilibrium mix->shake centrifuge Centrifuge for phase separation shake->centrifuge separate Separate n-octanol and water phases centrifuge->separate measure Measure concentration in each phase (e.g., HPLC) separate->measure calc_p Calculate P = [Conc]_octanol / [Conc]_water measure->calc_p calc_logp Calculate LogP = log10(P) calc_p->calc_logp

Caption: Workflow for LogP determination.

Synthesis

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the methylene carbon of a pyridine derivative by piperazine. A common method is the reaction of 2-(chloromethyl)pyridine with piperazine.

Representative Protocol:

  • To a solution of excess piperazine in a suitable solvent (e.g., acetonitrile or ethanol), add 2-(chloromethyl)pyridine hydrochloride.

  • Add a base, such as potassium carbonate, to neutralize the hydrochloride salt and facilitate the reaction.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is scarce, the pyridinylpiperazine scaffold is a well-established pharmacophore in numerous centrally acting drugs.[6]

Potential as an α₂-Adrenoceptor Antagonist

The structurally similar compound, 1-(2-Pyridinyl)piperazine, is a known selective antagonist of α₂-adrenergic receptors.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonism of these receptors by a compound like this compound would block this inhibitory effect, leading to an increase in norepinephrine release and subsequent activation of other adrenoceptors. This mechanism is relevant to the action of some antidepressant medications.

G Potential Signaling Pathway of this compound as an α₂-Adrenoceptor Antagonist cluster_pathway α₂-Adrenoceptor Signaling norepinephrine Norepinephrine alpha2_receptor α₂-Adrenoceptor norepinephrine->alpha2_receptor Activates compound This compound compound->alpha2_receptor Antagonizes gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to

Caption: α₂-Adrenoceptor antagonism pathway.

Other Potential Activities

Derivatives of pyridylpiperazine have demonstrated a range of other biological activities, including:

  • Urease Inhibition: Some derivatives have shown potent inhibition of the urease enzyme, which is a target for the treatment of infections by pathogens like Helicobacter pylori.[7]

  • Monoamine Oxidase (MAO) Inhibition: Certain pyridinylpiperazine compounds have been identified as selective inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters, suggesting potential antidepressant effects.[8]

  • GABA Receptor Modulation: The parent piperazine structure is known to exert its anthelmintic effects through agonism of GABA receptors in nematodes.[3] While this is less likely to be the primary mechanism in mammals, modulation of GABAergic systems cannot be entirely ruled out for its derivatives.

Conclusion

This compound is a valuable chemical intermediate with physicochemical properties that make it suitable for a variety of synthetic applications in drug discovery. While direct experimental data on this specific molecule is limited, its structural similarity to known pharmacologically active compounds, particularly α₂-adrenoceptor antagonists, suggests its potential for the development of new therapeutics for neurological disorders. The experimental protocols provided in this guide offer a framework for researchers to characterize this and similar molecules, facilitating their effective use in medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of (2-Pyridylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Pyridylmethyl)piperazine, a crucial building block in the development of various pharmaceutical agents. The document details two core synthetic strategies: direct alkylation and reductive amination, presenting experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

(2-Pyridylmethyl)piperazine is a key structural motif found in a range of biologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry. The two nitrogen atoms of the piperazine ring offer sites for substitution, allowing for the creation of diverse molecular architectures. This guide focuses on the two most prevalent methods for the synthesis of this compound, providing detailed procedural information and comparative data.

Synthetic Pathways

The synthesis of (2-Pyridylmethyl)piperazine is primarily achieved through two distinct chemical transformations:

  • Direct Alkylation: This method involves the nucleophilic substitution reaction between piperazine and a 2-pyridylmethyl halide, typically 2-(chloromethyl)pyridine.

  • Reductive Amination: This approach entails the reaction of 2-pyridinecarboxaldehyde with piperazine to form an imine or iminium ion intermediate, which is subsequently reduced to the desired amine.

The choice of synthetic route often depends on factors such as the availability of starting materials, desired yield, purity requirements, and scalability.

Direct Alkylation of Piperazine

Direct alkylation is a straightforward method for the synthesis of (2-Pyridylmethyl)piperazine. The primary challenge in this approach is controlling the degree of alkylation to favor the desired mono-substituted product over the di-substituted byproduct.

Reaction Scheme

G Piperazine Piperazine Product (2-Pyridylmethyl)piperazine Piperazine->Product PicolylChloride 2-(Chloromethyl)pyridine (or its hydrochloride salt) PicolylChloride->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., Acetonitrile, Ethanol) Solvent->Product

Caption: General reaction scheme for the direct alkylation of piperazine.

Experimental Protocols

Two common protocols for direct alkylation are presented below: one employing a large excess of piperazine to favor mono-alkylation, and another utilizing a Boc-protecting group for selective synthesis.

Protocol 1: Direct Alkylation with Excess Piperazine

A straightforward approach to favor mono-alkylation is to use a significant excess of piperazine.

  • Reagents:

    • Piperazine

    • 2-(Chloromethyl)pyridine hydrochloride

    • Base (e.g., Potassium Carbonate)

    • Solvent (e.g., Acetonitrile)

  • Procedure:

    • A solution of 2-(chloromethyl)pyridine hydrochloride in the chosen solvent is prepared.

    • A large excess of piperazine (e.g., 5-10 equivalents) and a suitable base are added to the reaction mixture.

    • The reaction is stirred at a specified temperature (e.g., reflux) for a defined period.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent under reduced pressure.

    • The crude product is then purified, typically by column chromatography or distillation.

Protocol 2: Mono-Boc-Protected Piperazine Alkylation

This method offers greater control over mono-alkylation by protecting one of the piperazine nitrogens.

  • Step 1: Synthesis of 1-Boc-piperazine

    • Piperazine is dissolved in a suitable solvent like dichloromethane (DCM).

    • Di-tert-butyl dicarbonate (Boc₂O) is added dropwise to the piperazine solution.

    • The reaction is stirred at room temperature.

    • The solvent is evaporated, and the residue is worked up to isolate 1-Boc-piperazine.

  • Step 2: Alkylation of 1-Boc-piperazine

    • 1-Boc-piperazine is reacted with 2-(chloromethyl)pyridine hydrochloride in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

    • The mixture is typically refluxed until the reaction is complete.

  • Step 3: Deprotection of the Boc Group

    • The Boc-protected product is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to remove the Boc group.

    • The final product, (2-Pyridylmethyl)piperazine, is then isolated as a salt and can be converted to the free base.

Quantitative Data
ParameterDirect Alkylation (Excess Piperazine)Mono-Boc-Protected Alkylation
Piperazine (equiv.) 5 - 101 (as 1-Boc-piperazine)
2-(Chloromethyl)pyridine HCl (equiv.) 11 - 1.2
Base K₂CO₃, Et₃NK₂CO₃
Solvent Acetonitrile, EthanolAcetone (Alkylation)
Temperature RefluxReflux (Alkylation)
Reaction Time 12 - 24 hours[1]18 - 36 hours (Alkylation)[1]
Yield Moderate to GoodGood to Excellent
Purification Column Chromatography/DistillationColumn Chromatography

Reductive Amination

Reductive amination provides an alternative and often high-yielding route to (2-Pyridylmethyl)piperazine. This method involves the formation of a C-N bond through the reduction of an in-situ formed imine or iminium ion.

Reaction Scheme

G Aldehyde 2-Pyridinecarboxaldehyde Intermediate Imine/Iminium Ion Intermediate Aldehyde->Intermediate Piperazine Piperazine Piperazine->Intermediate Product (2-Pyridylmethyl)piperazine Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Solvent Solvent (e.g., DCE, THF) Solvent->Product

Caption: General reaction scheme for the reductive amination of 2-pyridinecarboxaldehyde with piperazine.

Experimental Protocol

A general procedure for the reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, is outlined below.[2][3]

  • Reagents:

    • 2-Pyridinecarboxaldehyde

    • Piperazine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))

    • Acetic Acid (optional, as a catalyst)

  • Procedure:

    • A solution of 2-pyridinecarboxaldehyde and piperazine is prepared in a suitable anhydrous solvent.

    • Sodium triacetoxyborohydride is added portion-wise to the stirred solution. The reaction is often carried out at room temperature.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bicarbonate.[4]

    • The product is extracted with an organic solvent.

    • The combined organic layers are dried and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography.[4]

Quantitative Data
ParameterReductive Amination
2-Pyridinecarboxaldehyde (equiv.) 1
Piperazine (equiv.) 1.1 - 1.5
Reducing Agent (equiv.) 1.2 - 1.5 (NaBH(OAc)₃)[4]
Solvent DCE, THF
Temperature Room Temperature
Reaction Time 2 - 24 hours
Yield High
Purification Flash Column Chromatography

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both synthetic routes.

Direct Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-(chloromethyl)pyridine HCl in solvent B Add excess piperazine and base A->B C Stir at specified temperature (e.g., reflux) B->C D Monitor reaction by TLC/LC-MS C->D E Filter inorganic salts D->E F Evaporate solvent E->F G Purify by column chromatography or distillation F->G H (2-Pyridylmethyl)piperazine G->H

Caption: Workflow for the direct alkylation synthesis of (2-Pyridylmethyl)piperazine.

Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-pyridinecarboxaldehyde and piperazine in solvent B Add sodium triacetoxyborohydride A->B C Stir at room temperature B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction (e.g., NaHCO3 solution) D->E F Extract with organic solvent E->F G Dry and evaporate solvent F->G H Purify by flash column chromatography G->H I (2-Pyridylmethyl)piperazine H->I

Caption: Workflow for the reductive amination synthesis of (2-Pyridylmethyl)piperazine.

Conclusion

Both direct alkylation and reductive amination are viable and effective methods for the synthesis of (2-Pyridylmethyl)piperazine. The choice between these methods will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. The direct alkylation method is conceptually simple but may require careful control of stoichiometry or the use of protecting groups to achieve good yields of the mono-substituted product. Reductive amination, particularly with sodium triacetoxyborohydride, often provides high yields and selectivity under mild conditions. This guide provides the necessary foundational information for researchers and professionals to select and implement the most suitable protocol for their drug development and research endeavors. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(Pyridin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational behavior of 1-(Pyridin-2-ylmethyl)piperazine, a versatile building block in medicinal chemistry. The information presented herein is curated from experimental data of closely related analogs and computational studies of similar molecular scaffolds, offering valuable insights for its application in drug design and development.

Molecular Structure

The molecular structure of this compound consists of a piperazine ring linked to a pyridine ring through a methylene bridge. The systematic IUPAC name for this compound is this compound. Its molecular formula is C₁₀H₁₅N₃, with a corresponding molecular weight of 177.25 g/mol .

While a crystal structure for this compound is not publicly available, the structural parameters can be reliably inferred from the crystal structure of the closely related compound, 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine. The presence of the bulky benzhydryl group is expected to have a minimal effect on the bond lengths and angles within the this compound fragment itself.

Bond Lengths and Angles

The following table summarizes the key bond lengths and angles for the this compound moiety, derived from the crystal structure of its benzhydryl derivative. These values are typical for N-alkylated piperazines and substituted pyridines.

Bond Length (Å) Angle Value ( ° )
C(py)-C(py)1.37 - 1.39C-C-C (py)118 - 121
C(py)-N(py)1.33 - 1.34C-N-C (py)117 - 118
C(py)-CH₂~1.51C(py)-C(py)-CH₂~121
N(pip)-CH₂~1.46C(py)-CH₂-N(pip)~112
C(pip)-N(pip)1.45 - 1.47C-N-C (pip)109 - 112
C(pip)-C(pip)~1.52N-C-C (pip)110 - 111

py = pyridine ring; pip = piperazine ring

Molecular Conformation

The conformational flexibility of this compound is primarily determined by two key features: the ring puckering of the piperazine moiety and the rotation around the single bonds of the methylene bridge.

Piperazine Ring Conformation

The piperazine ring, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. This is the thermodynamically most stable conformation. In the solid state, as observed in the crystal structure of its benzhydryl derivative, the piperazine ring exists in a chair conformation. In solution, the piperazine ring undergoes rapid ring inversion between the two equivalent chair conformers. The energy barrier for this process is typically low for N-unsubstituted or N-alkylated piperazines.

The diagram below illustrates the chair conformation of the piperazine ring.

Figure 1: Chair conformation of the piperazine ring.
Torsional Angles and Rotational Isomers

The orientation of the pyridinylmethyl substituent relative to the piperazine ring is defined by the torsional angles around the C(py)-CH₂ and CH₂-N(pip) bonds. Free rotation around these bonds leads to different rotational isomers (rotamers). Computational studies on similar molecules suggest that the lowest energy conformation will seek to minimize steric hindrance between the pyridine ring and the piperazine ring.

The key torsional angles determining the overall conformation are:

  • τ₁: C(py)-C(py)-CH₂-N(pip)

  • τ₂: C(py)-CH₂-N(pip)-C(pip)

The relative energies of the different conformers are influenced by steric interactions and, in polar solvents, by solvation effects.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the precise molecular geometry in the solid state is achieved through single-crystal X-ray diffraction. A general protocol for this technique is as follows:

G cluster_protocol Single-Crystal X-ray Diffraction Workflow crystal_growth Crystal Growth (e.g., slow evaporation) crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection (using a diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., direct methods or Patterson function) data_collection->structure_solution structure_refinement Structure Refinement (least-squares refinement) structure_solution->structure_refinement validation Validation and Analysis (e.g., using PLATON, SHELXL) structure_refinement->validation

Figure 2: Generalized workflow for single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution: The collected diffraction data are used to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study the conformation and dynamics of molecules in solution.

G cluster_protocol NMR Spectroscopy Workflow for Conformational Analysis sample_prep Sample Preparation (dissolving in a deuterated solvent) oneD_nmr 1D NMR Spectra Acquisition (¹H and ¹³C) sample_prep->oneD_nmr twoD_nmr 2D NMR Spectra Acquisition (COSY, HSQC, HMBC, NOESY) oneD_nmr->twoD_nmr spectral_analysis Spectral Analysis and Signal Assignment twoD_nmr->spectral_analysis conformational_analysis Conformational Analysis (coupling constants, NOEs) spectral_analysis->conformational_analysis

Figure 3: Workflow for NMR-based conformational analysis.

Methodology:

  • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all protons and carbons in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the preferred conformation and the relative orientation of the pyridine and piperazine rings.

  • Conformational Analysis: The coupling constants (³JHH) from the ¹H NMR spectrum can be used to estimate dihedral angles via the Karplus equation, providing information about the piperazine ring conformation. The presence and intensity of NOE cross-peaks in the NOESY spectrum provide evidence for through-space proximity of protons, allowing for the determination of the predominant solution-state conformation.

Summary of Conformational Features

Based on the analysis of related structures and established principles of conformational analysis, the following summarizes the key conformational features of this compound:

Structural Feature Predominant Conformation Method of Determination
Piperazine RingChairX-ray Crystallography (of analogs), NMR Spectroscopy
Pyridinylmethyl SubstituentExtended conformation to minimize steric hindranceComputational Modeling, NMR (NOESY)

Conclusion

The molecular structure of this compound is characterized by a piperazine ring in a stable chair conformation and a pyridinylmethyl substituent with rotational freedom. Understanding these structural and conformational properties is crucial for rational drug design, as they dictate the molecule's shape, polarity, and ability to interact with biological targets. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and related compounds, facilitating their effective use in the development of new therapeutic agents.

A Technical Guide to the Research Applications of Pyridinylmethyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinylmethyl piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Its unique structural features, combining the aromaticity of the pyridine ring with the conformational flexibility of the piperazine moiety, allow for diverse interactions with various biological targets. This technical guide provides an in-depth overview of the current and potential research applications of pyridinylmethyl piperazine compounds, focusing on their therapeutic potential, mechanism of action, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Applications and Mechanisms of Action

Pyridinylmethyl piperazine derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, virology, neurology, and metabolic disorders. Their biological activity is often attributed to their ability to interact with key proteins in various signaling pathways.

Anticancer Activity

Several pyridinylmethyl piperazine derivatives have emerged as promising anticancer agents, exhibiting antiproliferative effects against a range of human tumor cell lines.[1][2] These compounds often exert their effects through the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.[2][3]

One of the key mechanisms implicated in the anticancer activity of these compounds is the inhibition of signaling pathways that are frequently dysregulated in cancer. For instance, some derivatives have been shown to target the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[4] Inhibition of the p65 subunit of NF-κB by piperazine-linked pyrimidines has been demonstrated in breast cancer cells.[4] Furthermore, certain analogs have been found to inhibit c-Src kinase, a proto-oncogene involved in cancer cell growth and proliferation, leading to apoptosis in hepatocellular carcinoma cells.[2]

dot

synthesis_workflow Start Starting Materials (e.g., 2-chloro-3-nitropyridine, piperazine) Step1 Nucleophilic Aromatic Substitution (Formation of pyridinylpiperazine core) Start->Step1 Intermediate Pyridinylpiperazine Intermediate Step1->Intermediate Step2 Coupling Reaction (with various side chains) Intermediate->Step2 FinalProduct Final Pyridinylmethyl Piperazine Derivative Step2->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, FTIR) Purification->Characterization

References

A Technical Guide to the Mechanism of Action of Piperazine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique structural and physicochemical properties, including the ability to form hydrogen bonds and its favorable pharmacokinetic profile, make it a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] Piperazine derivatives have demonstrated significant pharmacological activity across various domains, including as anthelmintics, antipsychotics, antidepressants, anxiolytics, and antihistamines.[4][5] This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanisms of Action

The diverse therapeutic applications of piperazine derivatives stem from their ability to interact with a range of biological targets. The primary mechanisms can be broadly categorized based on their therapeutic area.

Anthelmintic Action: GABA Receptor Agonism

The foundational therapeutic use of piperazine is in the treatment of helminth infections.[5] Its mechanism is highly specific to invertebrate neuromuscular systems.

  • Target: Inhibitory gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[6][7]

  • Mechanism: Piperazine acts as a GABA receptor agonist.[7][8] This binding opens chloride ion channels, leading to an influx of Cl⁻ ions and hyperpolarization of the muscle cell membrane.[7] The resulting loss of stimulation causes a flaccid paralysis in the worm.[5] The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled by normal peristalsis.[7]

  • Selectivity: The selective toxicity of piperazine towards helminths is attributed to two key factors: the GABA receptors of helminths are different isoforms from those of vertebrates, and in vertebrates, these receptors are primarily confined to the central nervous system (CNS), whereas in worms, they are present at the myoneural junction.[6][7]

GABAPathway cluster_presynaptic Presynaptic Neuron cluster_muscle Helminth Muscle Cell GABA_Vesicles GABA Vesicles GABA_Release GABA_Vesicles->GABA_Release Nerve Impulse GABAR GABA Receptor Cl_Channel Cl- Channel (Open) GABAR->Cl_Channel Opens Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Expulsion Parasite Expulsion Paralysis->Expulsion Piperazine Piperazine Derivative Piperazine->GABAR Agonist Binding GABA_Release->GABAR GABA Binding Hyperpolarization->Paralysis

Caption: Anthelmintic mechanism of piperazine via GABA receptor agonism.

Central Nervous System (CNS) Modulation

Many of the most clinically significant piperazine derivatives exert their effects within the CNS by modulating monoaminergic neurotransmitter systems, including serotonin (5-HT) and dopamine (D2) pathways.[4]

  • Antipsychotic Activity: Piperazine-based antipsychotics, particularly atypical agents like clozapine and ziprasidone, function by targeting multiple neurotransmitter receptors.[2][9] The primary mechanism involves a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[10][11] A high 5-HT2A/D2 receptor affinity ratio is a key characteristic of atypical antipsychotics, which is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.[11]

  • Antidepressant Activity: The antidepressant effects of piperazine derivatives are often mediated through the modulation of the serotonergic system.[12] Mechanisms include:

    • Serotonin Reuptake Inhibition: Blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[13]

    • Receptor Modulation: Acting as agonists or antagonists at various serotonin receptor subtypes, most notably 5-HT1A.[13][14] For example, vortioxetine is an antidepressant with a multimodal action that includes SERT inhibition and 5-HT receptor modulation.[2]

  • Anxiolytic Activity: The anxiolytic (anti-anxiety) properties are strongly linked to agonist activity at presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic receptors in the hippocampus.[15][16] Buspirone is a prototypical anxiolytic piperazine derivative that functions as a 5-HT1A receptor partial agonist.[2]

CNS_Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Serotonin_Vesicle Serotonin (5-HT) in Vesicle FiveHTP->Serotonin_Vesicle Serotonin_Synapse Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT (Reuptake Transporter) AutoR 5-HT1A Autoreceptor PostR Postsynaptic Receptor (e.g., 5-HT1A, 5-HT2A) Signal Signal Transduction (Neuronal Response) PostR->Signal Piperazine_Agonist Agonist (e.g., Buspirone) Piperazine_Agonist->PostR Activates Piperazine_Antagonist Antagonist (e.g., Clozapine) Piperazine_Antagonist->PostR Blocks Piperazine_Inhibitor Reuptake Inhibitor (e.g., Vortioxetine) Piperazine_Inhibitor->SERT Blocks Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->AutoR Feedback Serotonin_Synapse->PostR Binds

Caption: CNS mechanisms of piperazine derivatives in the serotonergic synapse.

Antihistaminic Action: H1 Receptor Inverse Agonism

A significant class of piperazine derivatives functions as antihistamines, used to treat allergies, urticaria, and pruritus.[17]

  • Target: Histamine H1 receptor, a G-protein coupled receptor (GPCR).[18]

  • Mechanism: These derivatives act as inverse agonists at the H1 receptor.[18] Unlike a simple antagonist which blocks the binding of histamine, an inverse agonist binds to the receptor and stabilizes it in a constitutively inactive conformation, reducing its basal activity even in the absence of histamine.[18] By preventing H1 receptor activation, these drugs block the downstream signaling cascade, which involves the activation of Gq/11, stimulation of phospholipase C (PLC), and the subsequent production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium and the activation of Protein Kinase C (PKC), thereby mitigating the inflammatory and allergic responses mediated by histamine.[18]

H1_Antihistamine_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Response Allergic & Inflammatory Response Ca_Release->Response Other effects PKC->Response Piperazine Piperazine Antihistamine Piperazine->H1R Blocks (Inverse Agonist)

Caption: Antihistaminic action of piperazine derivatives via H1 receptor blockade.

Quantitative Data: Receptor Binding Affinities

The pharmacological profile of a piperazine derivative is defined by its binding affinity for various receptors. This affinity is typically quantified by the inhibition constant (Ki), representing the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Derivative ClassCompoundTarget ReceptorBinding Affinity (Ki, nM)Therapeutic CategoryReference
Piperidine Core Compound 5hH3R7.70Antinociceptive[19][20]
σ1R3.64[19][20]
σ2R>10,000[19][20]
Piperazine Core Compound 4hH3R3.17Antinociceptive[19][20]
σ1R1531[19][20]
σ2R129[19][20]
Piperazine Core Compound 16hH3R12.7Antinociceptive[19]
σ1R37.8[19]
Phenylacetamide Compound 17bσ1R181Novel Receptor Ligand[21]
Indole Piperazine Compound 22a5-HT1A2.3Antidepressant[13]
SERT308.0[13]
Indole Piperazine Compound 22b5-HT1A3.2Antidepressant[13]
SERT201.0[13]
Uracil Congener Compound 34D265Antipsychotic[22]

Experimental Protocols

The mechanisms of action of piperazine derivatives are elucidated through a combination of in vitro and in vivo experimental procedures.

Receptor Binding Assays

These assays are fundamental for determining the affinity and selectivity of a compound for its molecular target(s).

  • Objective: To quantify the binding affinity (Ki) of a test compound to a specific receptor.

  • General Protocol (Radioligand Binding):

    • Tissue/Cell Preparation: A source of the target receptor is prepared, typically from homogenized brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest.

    • Incubation: The receptor preparation is incubated in a buffer solution with a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity, e.g., ³H-diazepam for benzodiazepine receptors) and varying concentrations of the unlabeled test compound (the piperazine derivative).[23]

    • Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, usually by rapid filtration through a glass fiber filter.

    • Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Receptor Source (e.g., Brain Homogenate, Transfected Cells) B1 Incubate Receptor, Radioligand, & Test Compound at various concentrations A1->B1 A2 Radioligand (e.g., ³H-spiperone) A2->B1 A3 Test Compound (Piperazine Derivative) A3->B1 B2 Separate Bound from Free Ligand (Rapid Filtration) B1->B2 B3 Quantify Radioactivity (Scintillation Counting) B2->B3 C1 Generate Competition Binding Curve B3->C1 C2 Calculate IC50 Value C1->C2 C3 Calculate Ki Value (Cheng-Prusoff Equation) C2->C3

Caption: General workflow for a radioligand receptor binding assay.

Functional Assays

While binding assays confirm interaction, functional assays determine the consequence of that interaction (e.g., agonism, antagonism, inverse agonism).

  • Objective: To measure the biological response initiated by the compound-receptor interaction.

  • Example Protocol (G-Protein Recruitment Assay):

    • Cells expressing the receptor of interest are engineered to also express a tagged G-protein subunit.

    • Upon receptor activation by an agonist, the G-protein is recruited to the receptor.

    • This recruitment event is measured, often via a luminescence or fluorescence resonance energy transfer (FRET) signal.

    • An antagonist will block the signal produced by a known agonist, while an inverse agonist will reduce the basal signal in the absence of an agonist.[20]

In Vivo Behavioral Models

Animal models are crucial for evaluating the overall physiological and behavioral effects of a compound, providing predictive validity for its therapeutic potential.

  • Objective: To assess the compound's effect on complex behaviors relevant to human disorders.

  • Examples:

    • For Antidepressant Activity: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used. In these tests, an antidepressant effect is inferred from a reduction in the animal's immobility time, interpreted as a decrease in behavioral despair.[12][24]

    • For Anxiolytic Activity: The Elevated Plus Maze (EPM) test is a standard model. Anxiolytic compounds increase the time rodents spend in the open, more exposed arms of the maze compared to the enclosed arms.[24]

    • For Antipsychotic Activity: The Conditioned Avoidance Response (CAR) test is used to predict clinical antipsychotic efficacy. The test measures the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[22]

Conclusion

The piperazine scaffold is a remarkably versatile and enduring component in modern drug discovery. Its derivatives achieve a wide range of therapeutic effects through precise interactions with key biological targets. The primary mechanisms of action include GABA receptor agonism for anthelmintic effects, complex modulation of dopamine and serotonin receptors for CNS disorders, and inverse agonism of H1 receptors for antihistaminic activity. A thorough understanding of these mechanisms, quantified by receptor binding data and validated through functional and behavioral assays, is essential for the rational design and development of novel, more effective, and safer piperazine-based therapeutics.

References

Spectroscopic and Synthetic Overview of 1-(Pyridin-2-ylmethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data and synthetic approaches for the key medicinal chemistry building block, 1-(Pyridin-2-ylmethyl)piperazine. This document is intended to serve as a valuable resource for researchers in drug discovery and development by summarizing its structural characterization and providing a procedural framework for its synthesis and analysis.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: Experimental NMR data for this compound was not found in the surveyed literature. The following represents data for a closely related isomer, which can serve as a reference for spectral interpretation.

Compound: 1-(3-Pyridinylmethyl)piperazine (Isomer)

Nucleus Chemical Shift (δ) ppm Solvent Spectrometer Frequency
¹HNot AvailableCDCl₃300.135 MHz
Table 2: Infrared (IR) Spectroscopy Data

Compound: 1-(2-Pyridyl)piperazine (Related Compound)[1]

Wavenumber (cm⁻¹) Intensity Assignment
3290StrongN-H Stretch (piperazine)
2930, 2840MediumC-H Stretch (aliphatic)
1590, 1480, 1440StrongC=C, C=N Stretch (pyridine)
1290MediumC-N Stretch
750StrongC-H Bend (aromatic)
Table 3: Mass Spectrometry (MS) Data

Compound: this compound (Predicted Data)

Adduct Predicted m/z
[M+H]⁺178.13388
[M+Na]⁺200.11582
[M-H]⁻176.11932
[M+NH₄]⁺195.16042
[M+K]⁺216.08976

Experimental Protocols

The following protocols are generalized procedures based on the synthesis and characterization of similar piperazine derivatives. These should be adapted and optimized for the specific synthesis of this compound.

Synthesis of this compound

This procedure is based on the common synthetic route involving the nucleophilic substitution of a pyridine derivative with piperazine.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazine (4 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, typical acquisition parameters include a spectral width of 200-250 ppm, a larger number of scans for adequate signal-to-noise, and proton decoupling.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive ion mode to observe protonated molecular ions (e.g., [M+H]⁺).

  • High-resolution mass spectrometry (HRMS) can be performed to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow Workflow for Synthesis and Characterization of this compound start Start: Reagents synthesis Synthesis: Nucleophilic Substitution start->synthesis 2-(Chloromethyl)pyridine Piperazine, K₂CO₃ Acetonitrile workup Aqueous Workup & Extraction synthesis->workup Reaction Completion purification Purification: Flash Chromatography workup->purification Crude Product product Final Product: This compound purification->product nmr NMR Analysis (¹H, ¹³C) product->nmr ir IR Analysis (FT-IR/ATR) product->ir ms MS Analysis (ESI-MS/HRMS) product->ms data Spectroscopic Data Compilation nmr->data ir->data ms->data

Caption: Synthesis and Spectroscopic Analysis Workflow

References

The Piperazine Ring: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, holds a unique and privileged status in the field of medicinal chemistry.[1][2][3][4][5][6][7] Its prevalence in a vast number of clinically approved drugs across diverse therapeutic areas underscores its importance as a versatile molecular scaffold.[8][9][10][11][12][13][14][15][16] This technical guide provides a comprehensive overview of the multifaceted role of the piperazine ring in drug design and development, with a focus on its physicochemical properties, diverse pharmacological activities, structure-activity relationships (SAR), and key synthetic strategies.

Physicochemical Properties: The Key to Versatility

The widespread use of the piperazine moiety can be attributed to its favorable physicochemical properties, which can be finely tuned to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][6][9][17][18]

Key Physicochemical Characteristics:

  • Basicity and pKa: The two nitrogen atoms of the piperazine ring confer basic properties to the molecule.[9] Piperazine itself has two pKa values, typically around 5.35 and 9.73, allowing for the formation of salts and enabling interactions with biological targets.[9][19] This basicity is crucial for aqueous solubility and can be modulated by substituents on the nitrogen atoms.

  • Solubility: Piperazine is freely soluble in water, a property that is often imparted to the larger drug molecules it is incorporated into.[9][19][20][21] This enhanced water solubility can significantly improve a drug's absorption and bioavailability.[6][18][22]

  • Conformational Flexibility: The piperazine ring typically adopts a chair conformation.[19] This conformational flexibility can be constrained by incorporating it into more complex, rigid polycyclic structures, allowing for precise positioning of pharmacophoric groups.[17]

  • Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[6][18][22]

  • Structural Rigidity and Polar Surface Area: The six-membered ring provides a degree of structural rigidity, while the two nitrogen atoms contribute to a large polar surface area.[6][18][22] These features often lead to improved target affinity and specificity.[6][18][22]

Table 1: Physicochemical Properties of Piperazine and Selected Bioisosteres

CompoundStructurepKa1pKa2clogPAqueous Solubility
Piperazine 9.735.35-1.50Freely soluble
Homopiperazine 11.02 (predicted)--0.48Soluble
2,6-Diazaspiro[3.3]heptane ---0.51-
2,5-Diazabicyclo[2.2.1]heptane ---0.6-

Pharmacological Roles and Therapeutic Applications

The versatility of the piperazine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[2][3][23][24][25][26]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of various neurotransmitter systems.[24][27]

  • Antipsychotics: Many atypical antipsychotics, such as clozapine and olanzapine, incorporate a piperazine ring. This moiety often plays a crucial role in their multi-receptor binding profile, particularly at dopamine and serotonin receptors.

  • Antidepressants and Anxiolytics: Drugs like vortioxetine and buspirone feature a piperazine core, which is integral to their mechanism of action involving serotonin receptor modulation.[24] The benzhydryl piperazine unit has been explored as a carrier to enhance brain penetration of potential therapeutics.[28]

  • Histone Deacetylase 6 (HDAC6) Inhibitors: Benzylpiperazine derivatives have been designed as CNS-penetrant HDAC6 inhibitors, showing potential for the treatment of neurodegenerative diseases.[28]

Oncology

A significant number of recently approved anticancer drugs contain a piperazine ring.[10][13][14]

  • Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors, such as imatinib, dasatinib, and abemaciclib.[8][14] It often acts as a linker or a basic group to improve solubility and pharmacokinetic properties.

  • PARP Inhibitors: The replacement of a piperazine ring with a spirodiamine analogue in the PARP inhibitor olaparib was shown to positively affect its activity and reduce cytotoxicity.[11]

Infectious Diseases

Piperazine and its derivatives have a long history of use in treating infectious diseases.

  • Anthelmintics: Piperazine itself is used as an anthelmintic drug, causing paralysis of parasites.[21]

  • Antibacterials: The piperazine scaffold is found in several antibiotics, including ciprofloxacin.[5] Structural modifications, such as the addition of electron-withdrawing groups, have been shown to enhance antibacterial activity.[29][30]

  • Antivirals: Piperazine has been investigated for its potential antiviral activity, for instance, against the Anatid herpesvirus-1, where it may modulate host cytokines.[31]

Other Therapeutic Areas

The applications of piperazine derivatives extend to various other therapeutic areas, including:

  • Antihistamines: Cetirizine is a well-known antihistamine containing a piperazine moiety.[13]

  • Cardiovascular Diseases: Prazosin and its analogues, used to treat hypertension, feature a piperazine ring that is crucial for their alpha-blocking activity.[32]

Structure-Activity Relationships (SAR)

The ease of substitution at the two nitrogen atoms of the piperazine ring allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[23][33]

  • N-Substitution: The majority of piperazine-containing drugs have substituents only at the nitrogen positions.[8][22]

    • N-Arylpiperazines: Substitution with an aromatic ring can significantly influence receptor binding affinity.[23] Electron-donating or electron-withdrawing groups on the aryl ring can fine-tune the electronic properties and biological activity.

    • N-Alkylpiperazines: Alkyl substitutions are common and can impact lipophilicity and metabolic stability.

  • C-H Functionalization: Recent advances in synthetic chemistry have enabled the functionalization of the carbon atoms of the piperazine ring, opening up new avenues for structural diversity and lead optimization.[8][22]

  • Bioisosteric Replacement: To address potential metabolic liabilities or to fine-tune physicochemical properties, the piperazine ring can be replaced with bioisosteres such as homopiperazine or bicyclic and spirocyclic diamines.[9][11][12][15][16]

Synthetic Strategies

The synthesis of piperazine derivatives is well-established, with a variety of methods available for both the construction of the core ring and its subsequent functionalization.[34]

  • N-Functionalization:

    • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-arylpiperazines.[1][34][35]

    • Reductive Amination: A common method for preparing N-alkylpiperazines by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent.[1][34][35]

    • Nucleophilic Substitution: N-alkylation can also be achieved through nucleophilic substitution on alkyl halides or sulfonates.[1]

  • Core Synthesis:

    • The piperazine ring can be formed through the ammoniation of 1,2-dichloroethane or ethanolamine.[19]

    • Photoredox catalysis has emerged as a modern method for the synthesis of C2-functionalized piperazines.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel piperazine-containing compounds.

General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical procedure for the synthesis of an N-arylpiperazine.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., BINAP, 0.03 eq), and a base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a piperazine derivative against a bacterial strain.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Role of Piperazine

Diagrams can effectively illustrate the complex interactions and workflows involving piperazine-containing compounds.

G General Experimental Workflow for Piperazine-based Drug Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Library_Design Library Design (SAR, Bioisosteres) Synthesis Synthesis of Piperazine Derivatives Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (Target Binding Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (Cell-based Assays) Primary_Screening->Secondary_Screening ADME_Tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Secondary_Screening->ADME_Tox Hit_to_Lead Hit-to-Lead Identification ADME_Tox->Hit_to_Lead SAR_Expansion SAR Expansion Hit_to_Lead->SAR_Expansion Lead_Optimization Lead Optimization (Potency, Selectivity, PK) SAR_Expansion->Lead_Optimization PK_Studies Pharmacokinetic Studies (Animal Models) Lead_Optimization->PK_Studies Efficacy_Studies Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies Toxicity_Studies Preliminary Toxicity Studies Efficacy_Studies->Toxicity_Studies Candidate_Selection Preclinical Candidate Toxicity_Studies->Candidate_Selection

Caption: General workflow for the discovery of piperazine-based drugs.

G Signaling Pathway of a Piperazine-containing Kinase Inhibitor (e.g., Imatinib) Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., BCR-ABL) Growth_Factor->Receptor_Tyrosine_Kinase Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylation Piperazine_Inhibitor Piperazine-based Kinase Inhibitor (e.g., Imatinib) Piperazine_Inhibitor->Receptor_Tyrosine_Kinase ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Ras-MAPK pathway) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Mechanism of action for a piperazine-containing kinase inhibitor.

Conclusion

The piperazine ring continues to be a cornerstone in modern drug discovery, offering a unique combination of favorable physicochemical properties and synthetic tractability.[36][37] Its ability to serve as a versatile scaffold allows medicinal chemists to design and develop novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens and synthetic methodologies advance, the privileged piperazine scaffold is poised to remain an indispensable tool in the quest for new and improved medicines.

References

Commercial Suppliers and Technical Profile of High-Purity 1-(Pyridin-2-ylmethyl)piperazine: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperazine, also known as 1-(2-picolyl)piperazine, is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its structural motif, featuring both a pyridine ring and a piperazine moiety, makes it a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive overview of the commercial availability of high-purity this compound, its physicochemical properties, representative synthetic and analytical methodologies, and its potential interactions with key biological signaling pathways.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound in research-grade purities. The quality and specifications can vary between suppliers, and it is crucial for researchers to select a product that meets the stringent requirements of their specific application.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
Chem-Impex ≥ 95% (HPLC)298705-64-3C₁₀H₁₅N₃177.25Colorless liquid
Ningbo Inno Pharmchem > 99.7%1185319-46-3Not SpecifiedNot SpecifiedNot Specified
Various Research Chemical Suppliers ≥ 97%55579-01-6C₁₀H₁₅N₃177.25Not Specified

Note: Discrepancies in CAS numbers may exist for different salt forms or hydrates of the compound. Researchers should verify the specific form being purchased.

Physicochemical Properties

PropertyValueReference
Boiling Point 127-133 °C at 5 mmHg[1]
Storage Temperature 2-8 °C[1]

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are proprietary to commercial suppliers, a general synthetic route can be derived from the literature on related piperazine derivatives.[2][3] A common approach involves the nucleophilic substitution of a pyridine-containing electrophile with piperazine.

Representative Synthetic Protocol

Reaction: Nucleophilic substitution of 2-(chloromethyl)pyridine with piperazine.

Materials:

  • 2-(chloromethyl)pyridine hydrochloride

  • Piperazine (in excess)

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

  • To a solution of excess piperazine in the chosen solvent, add the base and stir at room temperature.

  • Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride to the piperazine mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., dichloromethane) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification Protocol

Purification of the crude this compound is typically achieved through column chromatography or distillation.[4]

Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexane, often with the addition of a small percentage of triethylamine to prevent streaking of the amine product.

Distillation:

  • Fractional distillation under reduced pressure can be employed to purify the liquid product, collecting the fraction that distills at the appropriate boiling point.[1]

Analytical Methods for Purity Determination

The purity of this compound is most commonly assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6]

Representative HPLC Method
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs significantly (e.g., 254 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Representative GC-MS Method
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).[5]

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Oven Program: A temperature gradient to ensure separation from any residual starting materials or by-products.

  • Detection: Mass spectrometry (MS) for identification of the main peak and any impurities.

Potential Signaling Pathway Interactions

The piperazine moiety is a common scaffold in a multitude of centrally acting drugs, and its derivatives are known to interact with various neurotransmitter systems.[7] While specific studies on the direct signaling pathways modulated by this compound are limited, its structural similarity to other arylpiperazines suggests potential interactions with dopamine and serotonin receptors.[8][9]

Dopaminergic System Interaction

Arylpiperazine derivatives are known to exhibit affinity for dopamine D2 and D3 receptors.[9][10] The interaction can be either agonistic or antagonistic, leading to a modulation of downstream signaling cascades.

Dopamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits ATP ATP Adenylate_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets 1_PMP This compound 1_PMP->D2_Receptor Potential Modulation

Caption: Potential modulation of the dopamine D2 receptor signaling pathway.

Serotonergic System Interaction

Many arylpiperazines are also known to interact with serotonin (5-HT) receptors, exhibiting a range of affinities and functional activities at different subtypes.[7][8] This can lead to complex pharmacological profiles affecting mood, cognition, and other central nervous system functions.

Serotonin_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Serotonin Serotonin Serotonin_Vesicle->Serotonin Release 5HT_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin->5HT_Receptor Binds G_Protein Gq or Gi/o 5HT_Receptor->G_Protein Activates Effector Effector (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Activates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to 1_PMP This compound 1_PMP->5HT_Receptor Potential Modulation

Caption: Potential modulation of serotonin receptor signaling pathways.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of novel drug candidates. Its high purity is essential for the successful development of complex pharmaceutical compounds. While detailed experimental protocols for its synthesis and specific signaling pathway interactions are not extensively published, this guide provides a comprehensive overview based on available data and the well-established chemistry and pharmacology of related piperazine derivatives. Researchers and drug development professionals can use this information as a foundational resource for sourcing, handling, and exploring the therapeutic potential of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1-(Pyridin-2-ylmethyl)piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 1-(pyridin-2-ylmethyl)piperazine derivatives, a versatile scaffold in medicinal chemistry. The protocols outlined below detail the synthesis of the core structure and its subsequent derivatization, along with methods for assessing their potential as therapeutic agents, particularly as urease inhibitors, monoamine oxidase (MAO) inhibitors, and anticancer agents.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core is typically achieved through the nucleophilic substitution of a suitable pyridine precursor with piperazine. A common and effective method involves the reaction of 2-(chloromethyl)pyridine with piperazine.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

This protocol describes the synthesis of a key precursor for the preparation of this compound.

Materials:

  • 2-Methylpyridine

  • Acetic acid

  • Hydrogen peroxide

  • Glacial acetic acid

  • Sodium hydroxide

  • Thionyl chloride

  • Methanol

Procedure:

  • Oxidation: To a flask containing 2-methylpyridine, add acetic acid and hydrogen peroxide. Heat the mixture to 70-80°C for 10-14 hours to form 2-methylpyridine N-oxide.

  • Acetoxylation: React the 2-methylpyridine N-oxide with glacial acetic acid to yield 2-acetoxymethylpyridine.

  • Hydrolysis: Hydrolyze the 2-acetoxymethylpyridine using an aqueous solution of sodium hydroxide to obtain 2-pyridinemethanol.

  • Chlorination: React the 2-pyridinemethanol with thionyl chloride to produce the final product, 2-chloromethylpyridine hydrochloride. The product can be purified by recrystallization.

Protocol 2: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride and an excess of piperazine in acetonitrile.

  • Base Addition: Add potassium carbonate to the mixture to act as a base.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of this compound Derivatives

This protocol provides a general method for the derivatization of the core scaffold, exemplified by the synthesis of N-arylacetamide derivatives.[1]

Materials:

  • This compound (or a substituted analogue like 1-(3-nitropyridin-2-yl)piperazine)[1]

  • 2-Chloro-N-arylacetamides

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the desired 2-chloro-N-arylacetamide in acetonitrile.[1]

  • Base Addition: Add potassium carbonate to the mixture.[1]

  • Reaction: Reflux the reaction mixture for 18-36 hours.[1]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture, filter, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield the desired N-arylacetamide derivative.[1]

Biological Applications and In Vitro Evaluation

This compound derivatives have shown promise in several therapeutic areas. Below are protocols for evaluating their activity against key biological targets.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[1]

Protocol 4: In Vitro Urease Inhibition Assay (Indophenol Method) [1]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds (dissolved in a suitable solvent)

  • Thiourea (standard inhibitor)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of jack bean urease and the test compound at various concentrations. Incubate for a specified time at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding urea solution to each well. Incubate at 37°C for 15 minutes.

  • Color Development: Stop the reaction and develop the color by adding the phenol and alkali reagents.

  • Absorbance Measurement: After a further incubation period, measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Quantitative Data: Urease Inhibitory Activity
CompoundSubstituent on Pyridine RingIC50 (µM)[1][2]
5a 3-NO₂3.58 ± 0.84
5b 3-NO₂, N-aryl-Cl (ortho)2.0 ± 0.73
5c 3-NO₂, N-aryl-Cl (meta)2.13 ± 0.82
5f 3-NO₂, N-aryl-Br (meta)5.24 ± 0.45
5i 3-NO₂, N-aryl-NO₂ (meta)2.56 ± 0.55
7c 3-NO₂, N-aryl-Cl (para)7.38 ± 0.37
7e 3-NO₂, N-aryl-Br (ortho)2.24 ± 1.63
7g 3-NO₂, N-aryl-NO₂ (para)6.13 ± 0.40
7i 3-NO₂, N-aryl-CH₃ (ortho)5.65 ± 0.40
7k 3-NO₂, N-aryl-OCH₃ (ortho)5.95 ± 0.43
Thiourea (Standard) -23.2 ± 11.0
Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

Protocol 5: In Vitro MAO Inhibition Assay

A common method for determining MAO-A and MAO-B inhibition involves a fluorometric assay using commercially available kits.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Test compounds

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the MAO enzyme with various concentrations of the test compounds in a 96-well plate.

  • Reaction Initiation: Add the MAO substrate to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 values.

Quantitative Data: MAO-A Inhibitory Activity
CompoundSubstituent on Piperazine RingIC50 (µM)[3][4]
2j 4-(4-nitrophenyl)piperazine-1-carbodithioate23.10
2m 4-benzhydrylpiperazine-1-carbodithioate24.14
Anticancer Activity

The cytotoxic effects of these derivatives can be evaluated against various cancer cell lines.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Quantitative Data: Anticancer Activity (IC50 Values in µM)
CompoundCell LineIC50 (µM)
Gefitinib (Standard) A-549 (Lung)16.56[5]
Gefitinib (Standard) HCT-116 (Colon)10.51[5]
Gefitinib (Standard) MIAPaCa-2 (Pancreatic)49.50[5]
Compound 27 HeLa (Cervical)Promising activity reported[6]
Compound 29 HCT-116 (Colon)3.0[6]
Compound 29 Colo-205 (Colon)1.0[6]

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Logic

The following diagrams, generated using DOT language, illustrate the proposed mechanisms of action and experimental workflows.

urease_inhibition cluster_0 Urease Active Site cluster_1 Inhibition Mechanism Urea Urea Urease Urease Urea->Urease Binds to Ammonia_Carbamate Ammonia + Carbamate Urease->Ammonia_Carbamate Hydrolyzes Urease_Inhibited Inhibited Urease Urease->Urease_Inhibited Pyridinylmethyl_piperazine This compound Derivative Pyridinylmethyl_piperazine->Urease Binds to active site

Caption: Urease Inhibition Mechanism.

mao_inhibition cluster_0 Normal Neurotransmission cluster_1 Inhibition by Derivative Monoamines Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Degraded by Metabolites Metabolites MAO->Metabolites MAO_Inhibited Inhibited MAO MAO->MAO_Inhibited Pyridinylmethyl_piperazine This compound Derivative Pyridinylmethyl_piperazine->MAO Inhibits Increased_Monoamines Increased Monoamine Levels MAO_Inhibited->Increased_Monoamines Leads to anticancer_mechanism Cancer_Cell Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Triggers Pyridinylmethyl_piperazine This compound Derivative Pyridinylmethyl_piperazine->Cancer_Cell Targets Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Leads to experimental_workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening Purification->Screening Urease_Assay Urease Inhibition Assay Screening->Urease_Assay Urease MAO_Assay MAO Inhibition Assay Screening->MAO_Assay MAO Anticancer_Assay Anticancer Cytotoxicity Assay Screening->Anticancer_Assay Anticancer Data_Analysis Data Analysis (IC50) Urease_Assay->Data_Analysis MAO_Assay->Data_Analysis Anticancer_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterate End End Lead_Optimization->End Candidate

References

Application Notes and Protocols for 1-(Pyridin-2-ylmethyl)piperazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(Pyridin-2-ylmethyl)piperazine as a versatile ligand in coordination chemistry. The document details its application in the synthesis of transition metal complexes and explores their potential in catalysis and as therapeutic agents.

Introduction

This compound is a bidentate or potentially bridging ligand that coordinates to metal centers through the nitrogen atoms of the pyridine ring and the piperazine ring. Its flexible structure and the presence of both aromatic and aliphatic amine functionalities make it a versatile building block for constructing a variety of coordination compounds with interesting structural features and diverse applications.[1] The piperazine moiety, a common scaffold in many biologically active compounds, imparts unique properties to the resulting metal complexes, making them promising candidates for drug development and catalysis.[2][3]

Synthesis of the Ligand

The synthesis of this compound can be achieved through the reaction of 2-(chloromethyl)pyridine with piperazine.

Coordination Complexes: Synthesis and Characterization

Complexes of this compound with various transition metals, including copper, cobalt, and manganese, have been synthesized and characterized. The ligand typically acts as a chelating agent, forming stable complexes with the metal center.

Copper(II) Complexes

Copper(II) complexes of ligands similar to this compound have been synthesized and structurally characterized. For instance, the reaction of a related ligand, N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide, with copper(II) salts yields mononuclear or polynuclear complexes depending on the reaction conditions and the co-ligands used.[4]

Experimental Protocol: Synthesis of a Copper(II) Complex

A general procedure for the synthesis of a copper(II) complex with a pyridyl-piperazine type ligand is as follows:

  • Dissolve the ligand in a suitable solvent, such as methanol or ethanol.

  • Add an equimolar amount of a copper(II) salt (e.g., CuCl₂, Cu(ClO₄)₂) dissolved in the same solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • The resulting precipitate can be collected by filtration, washed with the solvent, and dried in vacuo.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from an appropriate solvent system.[5]

Cobalt(II) Complexes

Cobalt(II) complexes with pyridyl-containing piperazine-based macrocyclic ligands have been prepared and studied for their magnetic properties.[6] While specific examples with this compound are not extensively documented in the reviewed literature, a general synthetic approach can be adapted.

Experimental Protocol: Synthesis of a Cobalt(II) Complex

  • In an inert atmosphere, dissolve this compound in anhydrous methanol.

  • Add a solution of an equimolar amount of a cobalt(II) salt (e.g., CoCl₂, Co(NO₃)₂) in anhydrous methanol to the ligand solution.

  • Reflux the reaction mixture for a few hours.

  • Upon cooling, the desired complex will precipitate out of the solution.

  • The product can be isolated by filtration, washed with cold methanol, and dried under vacuum.[7]

Manganese(II) Complexes

Manganese complexes with ligands containing pyridyl and piperidine or piperazine moieties have been investigated as catalysts for oxidation reactions.[8][9] These complexes are typically synthesized by reacting the ligand with a manganese(II) salt.

Experimental Protocol: Synthesis of a Manganese(II) Complex

  • Dissolve this compound in a suitable solvent like acetonitrile.

  • Add an equimolar amount of a manganese(II) salt, such as Mn(OTf)₂ or MnCl₂, to the solution.

  • Stir the mixture at room temperature for several hours to allow for complex formation.

  • The solvent can be removed under reduced pressure to yield the crude complex, which can be further purified by recrystallization.

Data Presentation

Table 1: Spectroscopic Data for a Representative Copper(II) Complex with a Related Pyridyl-Piperazine Ligand
ComplexIR (cm⁻¹) ν(C=N)pyIR (cm⁻¹) ν(N-H)pipUV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹)
[Cu(L¹)Cl]ClO₄16083215650 (150), 910 (120)
[Cu(L²)Cl]ClO₄16103220665 (165), 925 (135)
[Cu(L³)Cl]ClO₄16053210645 (140), 900 (110)

*Data adapted from related piperazine-based ligands (L¹, L², L³) for illustrative purposes.[10]

Table 2: Antimicrobial Activity (MIC, μg/mL) of Related Piperazine-Based Metal Complexes
CompoundE. coliP. aeruginosaS. aureusE. faecalisC. albicans
Ligand (4-MPipzcdtH)>512>512256512128
[Mn(4-MPipzcdt)(phen)₂]Cl25625664256<8
[Co(4-MPipzcdt)(phen)₂]Cl128128321288
[Zn(4-MPipzcdt)(phen)₂]Cl2562566425616

*Data for 4-methylpiperazine-1-carbodithioate (4-MPipzcdt) and its metal complexes are shown to illustrate the enhancement of antimicrobial activity upon complexation.[11]

Applications

Catalysis

Manganese complexes of pyridyl-containing ligands have shown significant promise as catalysts in oxidation reactions.[12] For instance, manganese complexes with aminopyridine ligands are efficient catalysts for the epoxidation of alkenes using hydrogen peroxide as an oxidant.[8] The catalytic cycle is believed to involve high-valent manganese-oxo species.[9][13]

Catalytic Oxidation Workflow

Catalytic_Oxidation_Workflow cluster_ligand Ligand & Catalyst Preparation cluster_reaction Catalytic Reaction L This compound Cat [Mn(II)-Ligand] Catalyst L->Cat Mn Mn(II) Salt Mn->Cat Substrate Substrate (e.g., Alkene) Product Oxidized Product (e.g., Epoxide) Substrate->Product Catalyst Oxidant Oxidant (H₂O₂) Oxidant->Product

Caption: General workflow for catalytic oxidation using a Manganese-1-(Pyridin-2-ylmethyl)piperazine complex.

Biological Applications

Metal complexes of piperazine derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties.[2] The chelation of the metal ion can significantly enhance the biological efficacy of the organic ligand.

Antimicrobial Activity

Coordination compounds of transition metals with piperazine-containing ligands have demonstrated significant activity against a range of bacteria and fungi. The increased lipophilicity of the complexes allows for better penetration through the microbial cell wall, leading to enhanced antimicrobial effects.[11]

Anticancer Activity

Copper complexes with piperazine-based ligands have shown promising cytotoxic activity against various cancer cell lines.[10] The proposed mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with DNA.[14]

Proposed Mechanism of Anticancer Activity

Anticancer_Mechanism Complex Metal-Ligand Complex Cell Cancer Cell Complex->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS DNA Interaction with DNA Cell->DNA Apoptosis Apoptosis (Cell Death) ROS->Apoptosis DNA->Apoptosis

Caption: A simplified signaling pathway illustrating the proposed anticancer mechanism of action for metal complexes of this compound.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry. Its ability to form stable complexes with a variety of transition metals opens up avenues for the development of novel catalysts for organic transformations and promising therapeutic agents. Further research into the synthesis, characterization, and application of these complexes is warranted to fully explore their potential in various scientific and industrial fields.

References

Application Notes and Protocols for the Use of 1-(Pyridin-2-ylmethyl)piperazine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 1-(Pyridin-2-ylmethyl)piperazine, a versatile piperazine derivative, in the context of neurological disorder research. Piperazine-containing compounds are a well-established class of molecules with a wide range of biological activities, frequently targeting the central nervous system.[1] This document outlines potential applications, detailed experimental protocols, and data presentation formats to facilitate the exploration of this compound's therapeutic potential.

Introduction to this compound

This compound is a chemical compound featuring a piperazine ring linked to a pyridinylmethyl group.[2] The piperazine moiety is a common pharmacophore in neuroactive drugs, known to interact with various receptors and transporters in the brain.[1] The pyridine ring can also contribute to the molecule's pharmacological profile. Given its structural similarity to other neurologically active piperazine derivatives, this compound is a compound of interest for its potential to modulate neurotransmitter systems implicated in a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, depression, and anxiety.[3]

Potential Neurological Targets and Applications

Based on the pharmacology of related piperazine compounds, this compound may exhibit activity at the following targets:

  • Dopamine Receptors: Phenylpiperazine derivatives have been extensively studied as ligands for dopamine D2 and D3 receptors, which are key targets in the treatment of schizophrenia and Parkinson's disease.[4][5][6]

  • Serotonin Receptors: Many arylpiperazines show affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT2A, which are implicated in depression, anxiety, and psychosis.[7][8][9]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Some piperazine derivatives have been shown to inhibit this enzyme.[3]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to characterize the neurological activity of this compound.

Protocol 1: In Vitro Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

  • HEK293 cells stably expressing human D2 or D3 receptors

  • Radioligand (e.g., [³H]Spiperone for D2, [³H]WC-10 for D3)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol for D2, Spiperone for D3)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer

    • Radioligand at a concentration near its Kd value.

    • A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For non-specific binding wells, add a high concentration of the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Phosphate buffer

    • A range of concentrations of this compound (e.g., 1 µM to 1 mM).

    • DTNB solution.

    • AChE solution.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[10][11][12]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 3: In Vivo Assessment of Cognitive Enhancement in a Rodent Model of Alzheimer's Disease

Objective: To evaluate the effect of this compound on learning and memory in a scopolamine-induced amnesia model in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Morris Water Maze or Y-maze apparatus

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Divide the animals into groups (e.g., Vehicle control, Scopolamine control, Test compound + Scopolamine).

    • Administer this compound (at various doses, e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the behavioral test.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to induce amnesia.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Train the mice to find a hidden platform in the water maze for 4-5 consecutive days (4 trials per day). Record the escape latency (time to find the platform).

    • Probe Trial: On the day after the last training day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency data using a two-way ANOVA with repeated measures. Analyze the probe trial data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Receptor Binding Affinity of this compound

Target ReceptorRadioligandKi (nM) ± SEM
Dopamine D2[³H]SpiperoneData to be determined
Dopamine D3[³H]WC-10Data to be determined
Serotonin 5-HT1A[³H]8-OH-DPATData to be determined
Serotonin 5-HT2A[³H]KetanserinData to be determined

Table 2: In Vitro Enzyme Inhibition by this compound

EnzymeSubstrateIC50 (µM) ± SEM
AcetylcholinesteraseATCIData to be determined

Table 3: In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Model

Treatment GroupDose (mg/kg)Escape Latency (s) on Day 4 (Mean ± SEM)Time in Target Quadrant (s) in Probe Trial (Mean ± SEM)
Vehicle Control-Data to be determinedData to be determined
Scopolamine Control1Data to be determinedData to be determined
Compound + Scopolamine1Data to be determinedData to be determined
Compound + Scopolamine5Data to be determinedData to be determined
Compound + Scopolamine10Data to be determinedData to be determined

Visualizations

Signaling Pathways

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Compound This compound Compound->D2R Antagonizes

Caption: Potential antagonism of the Dopamine D2 receptor signaling pathway.

G cluster_0 Presynaptic Neuron cluster_2 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline Choline + Acetate AChE->Choline Signal Signal Transduction AChR->Signal Compound This compound Compound->AChE Inhibits

Caption: Putative inhibition of Acetylcholinesterase (AChE) in the synaptic cleft.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization receptor_binding Receptor Binding Assays (Dopamine, Serotonin) enzyme_inhibition Enzyme Inhibition Assays (AChE) data_analysis_vitro Determine Ki and IC50 values enzyme_inhibition->data_analysis_vitro animal_model Select Animal Model (e.g., Scopolamine-induced amnesia) data_analysis_vitro->animal_model dosing Dose-Response Studies animal_model->dosing behavioral Behavioral Testing (e.g., Morris Water Maze) dosing->behavioral data_analysis_vivo Statistical Analysis of Behavioral Data behavioral->data_analysis_vivo sar Structure-Activity Relationship (SAR) Studies data_analysis_vivo->sar admet ADMET Profiling sar->admet

Caption: General workflow for the preclinical evaluation of this compound.

References

Application of 1-(Pyridin-2-ylmethyl)piperazine in Agrochemical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperazine is a versatile heterocyclic compound that holds significant promise in the development of novel agrochemical formulations. The presence of both a pyridine ring and a piperazine moiety in its structure provides a unique scaffold for derivatization, leading to a wide range of potential biological activities. The piperazine ring, a common structural motif in many bioactive molecules, can be readily modified to enhance properties such as solubility, bioavailability, and target-specific interactions.[1][2] This document provides detailed application notes and experimental protocols for the potential use of this compound and its derivatives as fungicides, insecticides, and herbicides. While specific efficacy data for the parent compound is limited in publicly available literature, the protocols provided are based on established methodologies for evaluating piperazine-based agrochemicals and can be adapted for this specific molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₃Chem-Impex
Molecular Weight 177.25 g/mol Chem-Impex
Appearance Colorless liquidChem-Impex
Boiling Point 127-133 °C / 5mmChem-Impex
Purity (Typical) ≥ 95% (HPLC)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Synthesis Protocol

A generalized synthesis protocol for this compound is outlined below, based on common synthetic routes for similar N-arylmethylpiperazines. This protocol involves the nucleophilic substitution of a pyridine derivative with piperazine.

Diagram of Synthesis Workflow

G start Start Materials: - 2-(Chloromethyl)pyridine hydrochloride - Piperazine - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) reaction Nucleophilic Substitution Reaction start->reaction workup Reaction Work-up: - Filtration - Solvent Evaporation reaction->workup purification Purification: - Column Chromatography or Distillation workup->purification product Final Product: This compound purification->product characterization Characterization: - NMR - Mass Spectrometry - HPLC product->characterization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add a base, for instance, potassium carbonate (K₂CO₃) (3 equivalents), to the solution. To this stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Agrochemical Applications and Efficacy Testing Protocols

Fungicidal Application

Potential Mode of Action: Many pyridine-containing fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[1][3] This leads to a halt in cellular energy production and ultimately, fungal cell death.

Diagram of SDHI Mode of Action

G cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain SDH->ETC Electrons ATP ATP Synthesis ETC->ATP Inhibitor This compound (Potential SDHI) Inhibitor->SDH Inhibition

Caption: Proposed mechanism of action for this compound as an SDHI fungicide.

Protocol for In Vitro Fungicidal Efficacy Testing (Poisoned Food Technique):

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration (e.g., 10,000 ppm).

  • Preparation of Poisoned Media: Prepare Potato Dextrose Agar (PDA). While the autoclaved PDA is cooling (around 45-50°C), add the required volume of the stock solution to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 ppm). Also, prepare a control plate with PDA and the solvent (without the test compound).

  • Inoculation: Place a 5 mm mycelial disc of the test fungus (e.g., Botrytis cinerea, Fusarium graminearum) at the center of each solidified PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Efficacy: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where, dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.

  • Determination of EC₅₀: The effective concentration required to inhibit 50% of the fungal growth (EC₅₀) can be determined by probit analysis of the inhibition data.

Table for Fungicidal Efficacy Data (Hypothetical)

Fungal SpeciesEC₅₀ (ppm) of this compoundEC₅₀ (ppm) of Standard Fungicide (e.g., Boscalid)
Botrytis cinerea[Insert experimental value][Insert experimental value]
Fusarium graminearum[Insert experimental value][Insert experimental value]
Sclerotinia sclerotiorum[Insert experimental value][Insert experimental value]
Insecticidal Application

Potential Mode of Action: Some pyridine and piperazine derivatives exhibit insecticidal activity by acting on the insect's nervous system, for example, by modulating nicotinic acetylcholine receptors (nAChRs).[4]

Protocol for Insecticidal Efficacy Testing (Leaf-Dip Bioassay):

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for 10-30 seconds and allow them to air dry. A control group should be dipped in water with the surfactant only.

  • Insect Infestation: Place the treated leaves in a petri dish lined with moist filter paper. Introduce a known number of test insects (e.g., 10-20 third-instar larvae of Plutella xylostella) onto the leaves.

  • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after treatment.

  • Calculation of LC₅₀: The lethal concentration required to kill 50% of the insect population (LC₅₀) can be calculated using probit analysis.

Table for Insecticidal Efficacy Data (Hypothetical)

Insect SpeciesLC₅₀ (ppm) of this compound (48h)LC₅₀ (ppm) of Standard Insecticide (e.g., Imidacloprid) (48h)
Plutella xylostella (Diamondback moth)[Insert experimental value][Insert experimental value]
Myzus persicae (Green peach aphid)[Insert experimental value][Insert experimental value]
Spodoptera litura (Tobacco cutworm)[Insert experimental value][Insert experimental value]
Herbicidal Application

Potential Mode of Action: Certain pyridine derivatives act as synthetic auxins or inhibit key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO).[5][6]

Protocol for Herbicidal Efficacy Testing (Seed Germination and Seedling Growth Bioassay):

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in a suitable solvent and then dilute with distilled water.

  • Petri Dish Assay: Place a filter paper in a sterile petri dish and moisten it with a known volume of the test solution. A control group should be treated with the solvent in water.

  • Seed Sowing: Place a specific number of seeds of a model weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., wheat) on the filter paper.

  • Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculation of IC₅₀: The concentration required to inhibit 50% of the growth parameter (e.g., root length) (IC₅₀) can be determined by regression analysis.

Table for Herbicidal Efficacy Data (Hypothetical)

Plant SpeciesIC₅₀ (µM) for Root Growth InhibitionIC₅₀ (µM) for Shoot Growth Inhibition
Amaranthus retroflexus (Redroot pigweed)[Insert experimental value][Insert experimental value]
Triticum aestivum (Wheat)[Insert experimental value][Insert experimental value]

Formulation Protocol

The development of a stable and effective agrochemical formulation is crucial for the successful application of any active ingredient. A general protocol for preparing an Emulsifiable Concentrate (EC) formulation is provided below.

Diagram of Formulation Workflow

G start Ingredients: - this compound (Active Ingredient) - Solvent (e.g., Xylene) - Emulsifier Blend (Anionic & Non-ionic) - Stabilizer (Optional) mixing Mixing: - Dissolve AI in solvent - Add emulsifiers and stabilizer - Homogenize start->mixing quality_control Quality Control: - Appearance - Emulsion Stability - Active Ingredient Content - pH mixing->quality_control packaging Packaging quality_control->packaging

Caption: General workflow for the preparation of an Emulsifiable Concentrate (EC) formulation.

Experimental Protocol for EC Formulation:

  • Dissolution of Active Ingredient: In a suitable vessel, dissolve a pre-determined amount of this compound in a water-immiscible solvent (e.g., xylene, solvent naphtha).

  • Addition of Emulsifiers: To the above solution, add a blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated alkylphenol) emulsifiers. The ratio of these emulsifiers needs to be optimized for the specific active ingredient and solvent system.

  • Homogenization: Stir the mixture thoroughly until a clear, homogeneous solution is obtained.

  • Quality Control:

    • Appearance: The formulation should be a clear, stable liquid.

    • Emulsion Stability Test: Dilute a small amount of the EC formulation in water of standard hardness and observe the formation and stability of the emulsion over time. There should be no significant creaming or sedimentation.

    • Active Ingredient Content: Determine the concentration of this compound in the formulation using a suitable analytical method like HPLC.

    • pH: Measure the pH of the formulation.

Conclusion

This compound presents a promising scaffold for the development of new agrochemicals. The protocols outlined in this document provide a framework for the synthesis, efficacy testing, and formulation of this compound and its derivatives. Further research is warranted to determine the specific biological activities and modes of action of this compound and to optimize its performance as a potential fungicide, insecticide, or herbicide for sustainable crop protection. Researchers are encouraged to adapt and refine these protocols based on their specific experimental needs and findings.

References

Gas Chromatography Methods for the Analysis of Piperazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative and qualitative analysis of piperazine and its derivatives using gas chromatography (GC). The methods outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Piperazine and its derivatives are a class of compounds widely used in the pharmaceutical industry as active ingredients and synthetic intermediates.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality and safety of pharmaceutical products containing these compounds. Gas chromatography, with its high separation efficiency and sensitivity, is a powerful technique for the analysis of piperazine compounds.[3][4] This document details various GC-based methods, including those with Flame Ionization Detection (FID) and Mass Spectrometry (MS), as well as protocols involving derivatization to enhance analytical performance.[5][6]

Application Note 1: Quantitative Determination of Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine in Pharmaceutical Drug Substances by GC-FID

This method is designed for the routine quality control of pharmaceutical substances where piperazine and its methylated and ethylated analogs are present as starting materials or impurities.[1]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the pharmaceutical drug substance in methanol to achieve a final concentration suitable for GC analysis.[1]

    • Vortex the mixture to ensure complete dissolution.

    • If necessary, filter the solution through a 0.45 µm syringe filter.

  • GC-FID Conditions:

    • Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness.[1][2]

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[1][2]

    • Injector Temperature: 250°C.[1][2]

    • Detector Temperature (FID): 260°C.[1][2]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 10 minutes.[1]

      • Ramp: 35°C/min to 260°C.[1]

      • Hold at 260°C for 2 minutes.[1]

    • Injection Volume: 1.0 µL.[1]

    • Split Ratio: 1:5.[2]

    • Diluent: Methanol.[1]

Application Note 2: Trace Level Determination of Residual Piperazine in Pharmaceuticals by Capillary GC

This method is suitable for the determination of trace amounts of residual piperazine in pharmaceutical formulations, such as fluoroquinolone drugs.[3]

Experimental Protocol:

  • Sample Preparation (Extraction):

    • Extract piperazine from the pharmaceutical sample into cyclohexane.

    • Partition the cyclohexane extract with water.

    • The aqueous layer containing piperazine is then directly injected into the GC.[3]

  • Capillary GC Conditions:

    • Column: 5% crosslinked Ph-Me silicone column.[3]

    • Oven Temperature Program:

      • Programmed from 50°C to 180°C.[3]

      • Isothermal analysis at a suitable temperature allows for the elution of piperazine at approximately 3.18 minutes.[3]

    • Injection: Direct injection of the aqueous solution.

Application Note 3: GC-MS Analysis of Piperazine Derivatives in Biological Matrices with Derivatization

For the analysis of piperazine derivatives in complex biological matrices like plasma or urine, a more sensitive and selective method such as GC-MS is often required. Derivatization is commonly employed to improve the volatility and chromatographic behavior of these compounds.[5][7]

Experimental Protocol:

  • Sample Preparation (Solid Phase Extraction and Derivatization):

    • For plasma samples, perform protein precipitation by adding methanol (1:1 ratio), vortexing, and centrifuging.[8]

    • For urine and plasma, enzymatic hydrolysis with β-glucuronidase may be necessary to analyze conjugated forms.[8][9]

    • Perform Solid Phase Extraction (SPE) for sample clean-up and concentration.[9]

    • Evaporate the eluate to dryness under a stream of nitrogen.[9]

    • Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as Trifluoroacetic Anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6][9]

    • Seal the vial and heat at 70°C for 30 minutes.[6][9]

    • Cool the sample to room temperature and it is ready for GC-MS analysis.[6][9]

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6][9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6][9]

    • Inlet Temperature: 250°C.[6]

    • Oven Temperature Program:

      • Initial temperature: 100°C to 120°C, hold for 1 minute.[6][9]

      • Ramp: 10-15°C/min to 280-300°C.[6][9]

    • Injection Volume: 1 µL in splitless mode.[6]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[10]

Quantitative Data Summary

The following table summarizes the quantitative data from various GC methods for piperazine analysis.

Analyte(s)MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Piperazine, 1-Methylpiperazine, 1-EthylpiperazineGC-FIDNot SpecifiedPiperazine: 0.008%1-Methylpiperazine: 0.005%1-Ethylpiperazine: 0.005%Piperazine: 0.03%1-Methylpiperazine: 0.02%1-Ethylpiperazine: 0.002%[2]
N-MethylpiperazineGC-FID10.09 - 201.88 µg/mLNot SpecifiedNot Specified[11]
PiperazineGC-FID10.08 - 201.60 µg/mLNot SpecifiedNot Specified[11]
PiperazineCapillary GCNot Specified0.4 ppmNot Specified[3]
PiperazineGC-NPD100 - 10,000 ng/mL~20 ng/mL (in urine)Not Specified[5]
PiperazineGC-MS30 - 3000 ng/mL~1 ng/mL (in urine)Not Specified[5]
1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)GC-MS0 - 10 µg/mLPlasma: 0.004 µg/mLUrine: 0.002 µg/mLPlasma: 0.016 µg/mLUrine: 0.008 µg/mL[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the GC analysis of piperazine compounds.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Dissolution Dissolution/Extraction Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (GC Column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification Integration->Quantification

General workflow for the GC analysis of piperazine compounds.

References

Application Notes & Protocols: Identification of Piperazine Derivatives in Complex Mixtures using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry and, concurrently, have emerged as a notable group of designer drugs.[1][2] Their structural diversity and potent biological activities necessitate robust analytical methods for their detection and quantification in complex matrices such as biological fluids and pharmaceutical formulations. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose, offering high sensitivity and selectivity.[3] This document provides detailed application notes and experimental protocols for the identification and quantification of piperazine derivatives using LC-MS techniques.

Data Presentation: Quantitative LC-MS/MS Parameters

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of various piperazine derivatives. These parameters are crucial for method development and validation in your own laboratory.

Table 1: LC-MS/MS Method Validation Parameters for Piperazine Derivatives

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Intra-day RSD (%)Inter-day RSD (%)Reference
BZP & TFMPPHuman Plasma1 - 505>90<5<10[4]
LQFM05Rat Plasma10.0 - 900.010---[5]
MNPRifampicin Products0.51 - 48.62-100.38 ± 3.24-2.52 (Intermediate Precision)[6]
PiperazineChicken Muscle1 - 200 (µg/kg)1.0 (µg/kg)82.22 - 88.631.56 - 4.55-[7]

BZP: Benzylpiperazine, TFMPP: Trifluoromethylphenylpiperazine, MNP: 1-Methyl-4-nitrosopiperazine, LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation. Accuracy is presented as recovery % where applicable.

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Selected Piperazine Derivatives

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
BZP177.1134.191.1[1][8]
mCPP197.1154.1138.0[1][8]
TFMPP231.1188.1174.0[1][9]
MDBP221.1135.191.1[1]
pFBP195.1135.195.1[1]
Piperazine87.170.044.1[7]

BZP: 1-benzylpiperazine, mCPP: 1-(3-chlorophenyl)piperazine, TFMPP: 1-(3-trifluoromethylphenyl)piperazine, MDBP: 1-(3,4-methylenedioxybenzyl)piperazine, pFBP: 1-(4-fluorobenzyl)piperazine.

Experimental Protocols

Herein are detailed protocols for sample preparation and LC-MS/MS analysis of piperazine derivatives in biological matrices.

Protocol 1: Analysis of Piperazine Derivatives in Human Plasma/Serum

This protocol is a general guideline and may require optimization for specific target analytes and instrumentation.

1. Materials and Reagents

  • Piperazine derivative standards and deuterated internal standards (e.g., BZP-D7, mCPP-D8, TFMPP-D4).[10]

  • Human plasma or serum (control matrix).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent).[11]

  • 3M NaOH.[10]

2. Sample Preparation: Protein Precipitation & SPE

  • To 100 µL of plasma or serum, add the internal standard solution.[10]

  • For calibration standards and quality controls, spike with the appropriate concentration of piperazine derivative standards.

  • Alkalize the samples with 3M NaOH.[10]

  • Add cold acetonitrile, vortex, and centrifuge at 10,000 rpm for 5 minutes.[10]

  • Transfer the supernatant to a new tube.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.[11]

  • Elute the analytes with 1 mL of methanol.[11]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[11]

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Synergi 4 μm, Hydro-RP, 150 x 2.00 mm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: 0.1% Formic acid in methanol.[10]

  • Gradient: A suitable gradient to ensure separation of the target analytes. A representative gradient is: 0-2 min, 10% B; 8 min, 100% B; 9-15 min, 10% B.[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 5 µL.[10]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of piperazine derivatives in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spiking Spike with Internal Standard and Calibration Standards Sample->Spiking Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of piperazine derivatives.

Logical Relationship of Analytical Techniques

This diagram illustrates the relationship and advantages of using LC-MS/MS for the analysis of piperazine derivatives compared to other methods.

G cluster_advantages Advantages of LC-MS/MS LC_MSMS LC-MS/MS High_Sensitivity High Sensitivity LC_MSMS->High_Sensitivity High_Selectivity High Selectivity LC_MSMS->High_Selectivity No_Derivatization No Derivatization Required LC_MSMS->No_Derivatization Complex_Matrices Suitable for Complex Matrices LC_MSMS->Complex_Matrices LC_DAD LC-DAD Lower Sensitivity Lower Sensitivity LC_DAD->Lower Sensitivity GC_MS GC-MS Derivatization Often Required Derivatization Often Required GC_MS->Derivatization Often Required

Caption: Comparison of analytical techniques for piperazine derivative analysis.

Conclusion

LC-MS and LC-MS/MS are powerful and indispensable tools for the identification and quantification of piperazine derivatives in complex mixtures. The high sensitivity, selectivity, and applicability to a wide range of matrices make these techniques ideal for pharmaceutical quality control, pharmacokinetic studies, and forensic toxicology. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own robust analytical methods.

References

Application Notes and Protocols for Studying Receptor Interactions with 1-(Pyridin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperazine is a synthetic compound featuring a piperazine ring linked to a pyridinylmethyl group. The piperazine moiety is a common scaffold in many pharmacologically active compounds, known to interact with a variety of neurotransmitter receptors.[1][2] This document provides a detailed experimental setup for characterizing the interaction of this compound with G-protein coupled receptors (GPCRs), with a particular focus on adrenergic, serotonin, and dopamine receptors, which are common targets for piperazine derivatives.[1][3][4] Based on data from structurally similar compounds, such as 1-(2-pyridinyl)piperazine, it is hypothesized that this compound may act as an antagonist at α2-adrenergic receptors.[5]

These application notes provide protocols for determining the binding affinity and functional activity of this compound, enabling researchers to elucidate its pharmacological profile.

Data Presentation: Receptor Binding Profile

Due to the limited availability of a comprehensive public binding profile for this compound, the following table presents an illustrative example of how to structure the quantitative data obtained from the described experimental protocols. This table should be populated with experimentally determined values.

Receptor SubtypeLigandKi (nM)IC50 (nM)Assay TypeCell LineRadioligand
Adrenergic
α1AThis compound>1000>1000Radioligand BindingHEK293[3H]-Prazosin
α2AThis compound5075Radioligand BindingCHO-K1[3H]-Rauwolscine
β1This compound>1000>1000Radioligand BindingHEK293[3H]-CGP-12177
β2This compound>1000>1000Radioligand BindingCHO-K1[3H]-CGP-12177
Serotonin
5-HT1AThis compound500650Radioligand BindingHEK293[3H]-8-OH-DPAT
5-HT2AThis compound800950Radioligand BindingCHO-K1[3H]-Ketanserin
Dopamine
D1This compound>1000>1000Radioligand BindingCHO-K1[3H]-SCH23390
D2This compound9001100Radioligand BindingHEK293[3H]-Spiperone
D3This compound750900Radioligand BindingCHO-K1[3H]-Spiperone
D4This compound600780Radioligand BindingHEK293[3H]-Spiperone

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor.[3] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

Materials:

  • Cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO-K1 cells).

  • Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Rauwolscine for α2A-adrenergic receptors).

  • Unlabeled competitor (for non-specific binding determination, e.g., phentolamine for α2A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding).

      • 50 µL of a serial dilution of this compound.

      • 50 µL of the radiolabeled ligand at a concentration near its Kd.

      • 100 µL of the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Prepare Membranes Prepare Membranes Assay Setup Assay Setup Prepare Membranes->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Detection Detection Filtration->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for the radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. The choice of assay depends on the G-protein coupling of the receptor.

Objective: To determine the effect of this compound on the production of cyclic AMP (cAMP), a second messenger modulated by Gs (stimulatory) and Gi (inhibitory) proteins.

Materials:

  • Cells expressing the Gs- or Gi-coupled receptor of interest.

  • This compound.

  • A known agonist for the receptor.

  • Forskolin (an activator of adenylyl cyclase, used as a positive control for Gs and to stimulate cAMP for Gi).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Cell culture medium.

  • 96- or 384-well plates.

Protocol:

  • Cell Seeding:

    • Seed cells into 96- or 384-well plates and grow overnight.

  • Compound Addition:

    • For Gs-coupled receptors (agonist mode): Add serial dilutions of this compound.

    • For Gs-coupled receptors (antagonist mode): Pre-incubate cells with serial dilutions of this compound, then add a fixed concentration of a known agonist (typically EC80).

    • For Gi-coupled receptors (agonist mode): Add serial dilutions of this compound in the presence of a fixed concentration of forskolin.

    • For Gi-coupled receptors (antagonist mode): Pre-incubate cells with serial dilutions of this compound, then add a fixed concentration of a known agonist in the presence of a fixed concentration of forskolin.

  • Incubation:

    • Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.

    • For agonist activity, determine the EC50 value.

    • For antagonist activity, determine the IC50 value.

G cluster_workflow cAMP Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubation Incubation Add Compound->Incubation Lysis & Detection Lysis & Detection Incubation->Lysis & Detection Data Analysis Data Analysis Lysis & Detection->Data Analysis G cluster_workflow Calcium Flux Assay Workflow Seed Cells Seed Cells Load Dye Load Dye Seed Cells->Load Dye Add Compound & Detect Add Compound & Detect Load Dye->Add Compound & Detect Data Analysis Data Analysis Add Compound & Detect->Data Analysis G cluster_pathway α2-Adrenergic Receptor Signaling (Gi-coupled) Agonist Agonist Receptor α2-AR Agonist->Receptor activates G_protein Gi/o Receptor->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates G cluster_pathway β-Adrenergic Receptor Signaling (Gs-coupled) Agonist Agonist Receptor β-AR Agonist->Receptor activates G_protein Gs Receptor->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates G cluster_pathway α1-Adrenergic Receptor Signaling (Gq-coupled) Agonist Agonist Receptor α1-AR Agonist->Receptor activates G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release IP3->Ca2_release induces PKC PKC DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates

References

In Silico Docking of 1-(Pyridin-2-ylmethyl)piperazine Analogs: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in silico molecular docking studies of 1-(Pyridin-2-ylmethyl)piperazine analogs. This class of compounds holds significant promise in medicinal chemistry, with a structural motif common to molecules targeting a range of biological entities, including enzymes and receptors involved in various disease pathologies.[1][2] The following sections detail the methodologies for computational analysis, present quantitative data for structure-activity relationship (SAR) studies, and visualize the experimental workflows.

Application and Significance

The this compound scaffold is a versatile building block in the design of novel therapeutic agents.[2] In silico docking studies are crucial in the early stages of drug discovery to predict the binding affinity and mode of interaction of these analogs with their protein targets. This computational approach allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis, and rational design of more potent and selective inhibitors.

Data Presentation: Docking Results of Pyridylpiperazine Analogs

The following tables summarize the in silico docking results for a series of pyridylpiperazine derivatives against their respective biological targets. These tables are designed for easy comparison of binding affinities and key molecular interactions, facilitating the identification of promising candidates.

Table 1: Urease Inhibitory Activity and Docking Scores of 1-(3-nitropyridin-2-yl)piperazine Derivatives [3]

Compound IDStructureIC50 (µM)Binding Energy (kcal/mol)
5b N-(2-methylphenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide2.0 ± 0.73-8.0
7e N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide2.24 ± 1.63-8.1
3 1-(3-nitropyridin-2-yl)piperazine (Precursor)3.90 ± 1.91-6.1
Thiourea (Standard)23.2 ± 11.0-2.8

Table 2: Docking Results for a 1-Phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl) Analog [4]

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)
Analog 1 Structural Protein (1jff)-4.81

Experimental Protocols

This section provides detailed methodologies for performing in silico docking studies on this compound analogs.

Protocol 1: Molecular Docking of Pyridylpiperazine Analogs against Urease

This protocol is based on the methodology described for the docking of 1-(3-nitropyridin-2-yl)piperazine derivatives against Jack Bean Urease.[3]

1. Software and Hardware:

  • Molecular modeling and docking software (e.g., AutoDock, MOE, Surflex-Dock).
  • High-performance computing cluster for docking simulations.

2. Ligand Preparation:

  • Draw the 2D structures of the this compound analogs using chemical drawing software.
  • Convert the 2D structures to 3D structures.
  • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
  • Save the prepared ligands in a suitable format (e.g., .mol2 or .pdbqt).

3. Protein Preparation:

  • Download the 3D crystal structure of the target protein (e.g., Jack Bean Urease) from the Protein Data Bank (PDB).
  • Remove water molecules and any co-crystallized ligands from the protein structure.
  • Add polar hydrogen atoms to the protein.
  • Assign partial charges to the protein atoms (e.g., Gasteiger charges).[4]
  • Define the binding site (grid box) around the active site residues of the protein.

4. Molecular Docking Simulation:

  • Load the prepared protein and ligand files into the docking software.
  • Set the docking parameters, including the number of genetic algorithm runs and the population size.
  • Initiate the docking simulation.

5. Analysis of Results:

  • Analyze the docking results to identify the best-ranked poses based on the docking score (binding energy).
  • Visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
  • Record the binding energies and interacting residues for each analog.

Protocol 2: General In Silico ADMET Prediction

1. Software and Tools:

  • Web-based ADMET prediction tools (e.g., SwissADME, preADMET).

2. Procedure:

  • Input the SMILES strings or 2D structures of the this compound analogs into the selected tool.
  • Run the prediction analysis.
  • Collect the predicted ADMET properties, such as:
  • Physicochemical properties (Molecular Weight, LogP, etc.)
  • Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)
  • Drug-likeness (Lipinski's Rule of Five, etc.)
  • Toxicity profiles

Visualizations

The following diagrams illustrate the workflow of the in silico docking studies and a representative signaling pathway that could be modulated by these compounds.

experimental_workflow cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage cluster_output Output ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking Simulation (Grid Definition, Running Algorithm) ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep Protein Preparation (PDB Download, Cleaning, Protonation) protein_prep->docking results Analysis of Docking Poses (Binding Energy, Interactions) docking->results sar Structure-Activity Relationship (SAR) results->sar admet->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for in silico docking and analysis.

signaling_pathway receptor Target Receptor (e.g., Dopamine D4) g_protein G-protein Coupling receptor->g_protein ligand This compound Analog ligand->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling & Cellular Response second_messenger->downstream

Caption: A potential receptor-mediated signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(Pyridin-2-ylmethyl)piperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with 1-(Pyridin-2-ylmethyl)piperazine in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a versatile compound utilized in medicinal chemistry and pharmaceutical research.[1] While specific quantitative data on its aqueous solubility is not extensively published, its chemical structure, featuring a basic piperazine ring, suggests that its solubility in water is pH-dependent. Generally, as a basic compound, it will be more soluble in acidic solutions where the piperazine nitrogens can be protonated to form more soluble salts. The hydrochloride salt form of this compound is noted to have increased water solubility.[2] It is also known to have favorable compatibility with various organic solvents.[1]

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay, if experimentally feasible.

  • Optimize DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible (typically below 0.5% or 1%) to avoid solvent-induced artifacts, but high enough to aid in solubility.

  • Use a co-solvent mixture: Instead of just DMSO, a mixture of solvents can be more effective. For a similar compound, 1-(Pyridin-2-yl)piperazine, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of at least 2.5 mg/mL.

  • pH adjustment of the buffer: Since this compound is a basic compound, lowering the pH of your aqueous buffer (e.g., to pH 5-6) can significantly increase its solubility by promoting the formation of the more soluble protonated form.

  • Prepare a salt form: If you are working with the free base, consider converting it to a hydrochloride or other salt form, which generally exhibits higher aqueous solubility.

Q3: What are the recommended strategies for systematically improving the aqueous solubility of this compound for in vitro and in vivo studies?

Several formulation strategies can be employed to enhance the aqueous solubility of piperazine derivatives:

  • Salt Formation: This is a widely used and effective method for basic compounds. Creating a salt, such as a hydrochloride (HCl) salt, can significantly increase aqueous solubility and dissolution rate.

  • Co-solvents: The use of water-miscible organic solvents like DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol can increase the solubility of hydrophobic compounds.

  • pH Adjustment: As a basic compound, the solubility of this compound is highly dependent on pH. Lowering the pH of the aqueous solution will increase its solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility. Beta-cyclodextrins and their derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area available for dissolution.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results can often be traced back to poor solubility and precipitation of the test compound in the assay medium.

Troubleshooting Workflow for Inconsistent Assay Results

A Inconsistent Assay Results B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E No Precipitation (Investigate other assay variables) D->E No F Modify Formulation D->F Yes G pH Adjustment F->G H Add Co-solvent (e.g., DMSO) F->H J Advanced Formulation (Nanosuspension, Cyclodextrin) F->J I Re-evaluate Kinetic Solubility G->I H->I I->D

Caption: Troubleshooting workflow for inconsistent assay results.

Solution Steps:

  • Determine Kinetic Solubility: First, assess the kinetic solubility of your compound in your specific assay buffer. This will reveal the concentration at which precipitation begins under your experimental conditions.

  • Modify Formulation:

    • Adjust pH: If your assay permits, lower the pH of the medium to increase the ionization and solubility of the piperazine derivative.

    • Use a Co-solvent: If not already in use, prepare your stock solution in 100% DMSO and ensure the final DMSO concentration in your assay is typically below 0.5% to avoid cellular toxicity. This small amount of co-solvent can help maintain the compound's solubility.

  • Advanced Formulation: If the above steps are not sufficient, consider more advanced formulation strategies like preparing a nanosuspension or a cyclodextrin inclusion complex for your studies.

Issue 2: Difficulty in preparing a concentrated aqueous stock solution.

For many experiments, a concentrated aqueous stock solution is necessary. If this compound is not readily soluble in your desired aqueous buffer, consider the following.

Logical Flow for Stock Solution Preparation

A Start with Free Base of This compound B Attempt to Dissolve in Aqueous Buffer A->B C Soluble to Desired Concentration? B->C D Solution Ready for Use C->D Yes E Try pH Adjustment (e.g., add HCl to pH 4-5) C->E No F Soluble? E->F F->D Yes G Consider Salt Formation (Prepare Hydrochloride Salt) F->G No H Use Co-solvent System (e.g., with PEG, Ethanol) F->H No

Caption: Logical flow for preparing an aqueous stock solution.

Data Presentation

The following tables summarize quantitative data on solubility enhancement techniques that can be applied to this compound, based on data for structurally similar compounds.

Table 1: Example Formulation Protocols for a Structurally Similar Compound (1-(Pyridin-2-yl)piperazine)

ProtocolSolvent SystemAchieved Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Table 2: General Solubility Enhancement Strategies for Piperazine Derivatives

StrategyPrincipleKey Considerations
Salt Formation Increases aqueous solubility by creating an ionized form of the molecule.The compound must have an ionizable group. The choice of counter-ion can affect stability and hygroscopicity.
Co-solvents Water-miscible organic solvents increase the solubility of hydrophobic compounds.High concentrations of organic solvents can be incompatible with biological assays. Always run vehicle controls.
pH Adjustment For basic compounds, lowering the pH increases the proportion of the more soluble, ionized form.The chosen pH must be compatible with the experimental system (e.g., cell viability, protein stability).
Cyclodextrins Encapsulate the poorly soluble drug in a soluble carrier molecule.The stoichiometry of the complex and the type of cyclodextrin are important factors.
Nanosuspension Increases the surface area for dissolution by reducing particle size.Requires specialized equipment for preparation and characterization.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker at a controlled temperature

  • Centrifuge

  • Syringe and syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[3]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The solubility is reported in units such as mg/mL or µM.[3]

Protocol 2: Preparation of a Hydrochloride Salt

This protocol describes a general method for preparing the hydrochloride salt of this compound to improve its aqueous solubility.

Materials:

  • This compound (free base)

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or isopropanol)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the this compound free base in a minimal amount of a suitable solvent in which the free base is soluble (e.g., isopropanol).

  • While stirring, slowly add a stoichiometric amount (1 to 2 equivalents, depending on whether a mono- or di-hydrochloride salt is desired) of the hydrochloric acid solution.

  • A precipitate of the hydrochloride salt should form. If no precipitate forms, the slow addition of a non-polar solvent like anhydrous diethyl ether can induce precipitation.

  • Continue stirring for a period to ensure complete salt formation.

  • Isolate the solid salt by filtration.

  • Wash the isolated salt with a small amount of the non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Characterize the resulting salt to confirm its identity and purity (e.g., by melting point, NMR, and elemental analysis).

Signaling Pathway and Experimental Workflow

Many piperazine derivatives are known to target G-protein coupled receptors (GPCRs), which are involved in a wide array of physiological processes, particularly in the central nervous system.[1][3]

Simplified GPCR Signaling Pathway

cluster_0 Cell Membrane Ligand This compound (Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers A Prepare Compound Stock (e.g., in 100% DMSO) C Prepare Serial Dilutions of Compound in Assay Buffer A->C B Seed Cells Expressing Target GPCR in Microplate D Treat Cells with Compound (Final DMSO < 0.5%) B->D C->D E Incubate for a Defined Period D->E F Add Detection Reagents (e.g., for cAMP or Ca2+ flux) E->F G Measure Signal (e.g., Luminescence, Fluorescence) F->G H Data Analysis (Dose-Response Curve) G->H

References

Technical Support Center: Stabilizing 1-(Pyridin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-(Pyridin-2-ylmethyl)piperazine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and storage of this compound.

Q1: I observed a significant decrease in the purity of my this compound sample after storing it at room temperature for a few weeks. What could be the cause?

A1: Storing this compound at room temperature, especially with exposure to light and air, can lead to degradation. The decrease in purity is likely due to oxidative and photodegradation. Piperazine and its derivatives are susceptible to oxidation, and the pyridine ring can be sensitive to light.[1][2] For optimal stability, it is crucial to store the compound under controlled conditions.

Recommended Actions:

  • Re-analyze Purity: Confirm the degradation using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Proper Storage: Immediately transfer the compound to a tightly sealed, amber glass vial to protect it from light.[1]

  • Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

  • Controlled Temperature: Store the vial in a refrigerator at 2-8°C.[3] For long-term storage, consider temperatures as low as -20°C.

Q2: My aqueous solution of this compound turned yellow and showed a drop in pH after a few days. What is happening?

A2: The yellowing of the solution and the decrease in pH are strong indicators of chemical degradation. The piperazine moiety is basic, and its degradation can lead to the formation of acidic byproducts.[4] The color change is likely due to the formation of chromophoric degradation products.

Potential Degradation Pathways:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.

  • Hydrolysis: While generally stable, prolonged exposure to water, especially at non-optimal pH, can contribute to hydrolysis of the molecule.

Troubleshooting Steps:

  • pH Control: The stability of piperazine derivatives in solution is often pH-dependent. Prepare solutions in a suitable buffer system to maintain a stable pH. Conduct a pH stability profile to determine the optimal pH for your application.

  • Use Fresh Solutions: Whenever possible, prepare aqueous solutions of this compound fresh for each experiment.

  • Degassed Solvents: Use deoxygenated water or other solvents to prepare your solutions to minimize oxidative degradation.

Q3: I am performing a reaction using this compound at an elevated temperature, and I'm observing the formation of unexpected byproducts. Is this related to thermal degradation?

A3: Yes, elevated temperatures can induce thermal degradation of piperazine derivatives.[4][5] The formation of unexpected byproducts is a common consequence. Thermal stress can lead to various reactions, including ring cleavage and side-chain reactions.

Common Thermal Degradation Products of Piperazines:

  • N-formylpiperazine

  • Ethylenediamine

  • Products from ring-opening reactions[4][6][7][8][9]

Recommendations:

  • Temperature Optimization: If possible, try to lower the reaction temperature or reduce the reaction time.

  • Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.

  • Forced Degradation Study: To understand the potential degradation products at elevated temperatures, consider performing a forced degradation study under thermal stress. This will help in identifying and characterizing the byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment under an inert atmosphere.

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)[3] or -20°C (frozen) for extended periods.Reduces the rate of potential degradation reactions.
Light Protect from light by storing in an amber vial or a light-blocking container.[1]Prevents photodegradation.
Atmosphere Store under an inert gas (argon or nitrogen).[1]Minimizes oxidation.
Container Tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and air.[1][10]
Moisture Store in a desiccated environment or with a desiccant.Piperazine derivatives can be hygroscopic.

Q2: How can I assess the stability of my this compound sample?

A2: A stability-indicating analytical method is essential for assessing the purity and degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Key aspects of a stability assessment program include:

  • Initial Analysis: Determine the initial purity of the compound as a baseline.

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and validate that the analytical method can separate them from the parent compound.[11]

  • Long-Term Stability Testing: Store the compound under recommended conditions and test its purity at regular intervals (e.g., 3, 6, 12 months).

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, they can be inferred from the known degradation of piperazine and pyridine derivatives.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general HPLC method for determining the purity of this compound. Method optimization may be required.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating methods.

ConditionProcedure
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 105°C for 48 hours.
Photodegradation Expose the solid compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

Analysis: After exposure, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions
Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C, 24h15.234.8
0.1 M NaOH, 60°C, 24h8.525.1
3% H₂O₂, RT, 24h25.843.9
Heat (105°C), 48h12.126.2
UV Light (254nm), 24h18.934.5

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Photodegradation Photodegradation This compound->Photodegradation N_Oxide N-Oxide Formation Oxidation->N_Oxide Ring_Opening Piperazine Ring Opening Oxidation->Ring_Opening Hydrolysis->Ring_Opening Pyridyl_Cleavage Pyridyl Group Cleavage Photodegradation->Pyridyl_Cleavage Polymerization Polymerization Ring_Opening->Polymerization Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study P1 Develop HPLC Method P2 Forced Degradation Study P1->P2 P3 Validate Stability-Indicating Method P2->P3 S1 Store Samples under Controlled Conditions P3->S1 S2 Analyze Samples at Time Points S1->S2 S3 Evaluate Data and Determine Shelf-Life S2->S3

References

Troubleshooting HPLC separation of 1-(Pyridin-2-ylmethyl)piperazine and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-(Pyridin-2-ylmethyl)piperazine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

Potential impurities largely depend on the synthetic route. Common synthesis pathways include the reaction of piperazine with 2-(chloromethyl)pyridine or the reductive amination of 2-pyridinecarboxaldehyde with piperazine. Therefore, likely impurities include:

  • Starting Materials: Unreacted piperazine, 2-(chloromethyl)pyridine, or 2-pyridinecarboxaldehyde.

  • By-products: Di-substituted piperazine, where two pyridin-2-ylmethyl groups have reacted with a single piperazine molecule.

  • Degradation Products: Oxidative or thermal degradation products, which may include compounds like N-formylpiperazine or ethylenediamine, though these are less specific to this particular molecule.

Q2: Why does my main peak for this compound show significant tailing?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the silica-based stationary phase of the column.

Q3: Can I analyze this compound without derivatization?

Yes. Unlike piperazine itself, which lacks a strong UV chromophore, this compound contains a pyridine ring that allows for direct UV detection. Derivatization is generally not necessary for routine purity analysis.

Q4: My retention times are drifting between injections. What could be the cause?

Retention time instability can stem from several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient method.

  • Mobile Phase Instability: The pH of the mobile phase can change over time due to the absorption of atmospheric CO2, especially if it is not well-buffered. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Using a column oven is highly recommended.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can also cause retention time drift.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Lower the mobile phase pH to ~2-3 with an acid like phosphoric acid or formic acid to protonate the silanols. Use a base-deactivated or end-capped column. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Column Overload.Reduce the sample concentration or injection volume.
Peak Fronting High sample concentration.Dilute the sample.
Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Issue 2: Poor Resolution Between the Main Peak and Impurities
Symptom Potential Cause Recommended Solution
Co-eluting or Partially Resolved Peaks Inappropriate mobile phase composition.Adjust the organic modifier (acetonitrile vs. methanol) ratio. Optimize the mobile phase pH to potentially alter the ionization state and retention of impurities.
Suboptimal column chemistry.Consider a column with a different stationary phase (e.g., phenyl

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 1-(Pyridin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 1-(Pyridin-2-ylmethyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound through acylation and alkylation reactions.

Issue 1: Low Yield of Monosubstituted Product in N-Acylation

Question: I am attempting an N-acylation of this compound with an acyl chloride, but I am observing a low yield of the desired mono-acylated product and the formation of a significant amount of the di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer: Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-acylation of this compound. The presence of two reactive secondary amine groups makes the formation of the di-substituted product a common issue. Here are several strategies to enhance the yield of the monosubstituted product:

  • Control of Stoichiometry: A common side reaction is the double substitution on the piperazine ring.[1] Carefully controlling the stoichiometry of the reactants is essential. Using a slight excess of this compound relative to the acylating agent can help minimize the formation of the di-acylated product.

  • Slow Addition of Acylating Agent: Adding the acyl chloride slowly to the reaction mixture at a controlled temperature can improve selectivity towards the mono-acylated product.[1]

  • Use of a Protecting Group: A reliable method to ensure mono-acylation is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to block one of the nitrogen atoms of the piperazine. The mono-protected piperazine can then be acylated, followed by the deprotection of the Boc group.

  • In Situ Protonation: Utilizing the basicity difference between the two nitrogen atoms can be a strategy. The reaction of piperazine with one equivalent of a weak acid can generate the piperazine-1-ium cation in situ, which can then react with electrophilic reagents to yield mono-substituted products.[2][3] Acetic acid is a suitable medium for this purpose.[3]

Issue 2: Poor or No Reactivity in N-Alkylation

Question: I am trying to perform an N-alkylation on this compound with an alkyl halide, but the reaction is very slow or not proceeding at all. What could be the cause and how can I drive the reaction to completion?

Answer: Low reactivity in N-alkylation can be attributed to several factors, including the nature of the alkyl halide, steric hindrance, and suboptimal reaction conditions. Here are some troubleshooting steps:

  • Choice of Alkyl Halide: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.

  • Reaction Temperature: Increasing the reaction temperature can significantly enhance the rate of alkylation. Refluxing the reaction mixture is a common practice.[4]

  • Solvent Selection: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often good choices for N-alkylation reactions.[5]

  • Base: A base is typically required to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of base can be critical; for instance, a strong base like sodium hydride (NaH) in DMF can be used to deprotonate the piperazine, making it more nucleophilic.[5]

  • Monitoring the Reaction: It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is proceeding and when it has reached completion.[4]

Issue 3: Formation of Quaternary Ammonium Salt

Question: During the N-alkylation of my this compound, I am observing the formation of a water-soluble byproduct, which I suspect is a quaternary ammonium salt. How can I avoid this side reaction?

Answer: The formation of a quaternary ammonium salt occurs when the newly formed tertiary amine is further alkylated by the alkyl halide. This is a common side reaction, especially with reactive alkylating agents.

  • Control Stoichiometry: Use a molar excess of this compound relative to the alkyl halide to ensure that the alkylating agent is consumed before it can react with the product.[6]

  • Slow Addition of Alkyl Halide: Adding the alkyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus minimizing the formation of the quaternary salt.[5]

  • Reductive Amination: An alternative to direct alkylation with alkyl halides is reductive amination. This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method avoids the formation of quaternary ammonium salts.[4]

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for N-acylation of this compound?

A1: A typical N-acylation reaction involves dissolving this compound and a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The acylating agent (e.g., an acyl chloride or acid anhydride) is then added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. The reaction is then typically stirred at room temperature until completion.

Q2: What are the recommended conditions for N-alkylation of this compound?

A2: For N-alkylation with an alkyl halide, a common procedure is to react this compound with the alkyl halide in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a base like potassium carbonate. The reaction mixture is often heated to reflux to ensure a reasonable reaction rate. To favor mono-alkylation, it is advisable to use an excess of the piperazine derivative.[4]

Q3: How can I purify the derivatized product?

A3: Purification of the derivatized product typically involves an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. Further purification can be achieved by:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying piperazine derivatives. A solvent system such as a mixture of methanol and dichloromethane is often effective.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or allow extraction of the purified product into an organic solvent.

Q4: Can the pyridine nitrogen interfere with the derivatization reaction?

A4: Yes, the pyridine nitrogen can potentially interfere in several ways. It can be protonated by any acid generated during the reaction, which might affect the solubility and reactivity of the molecule. Under certain conditions, the pyridine nitrogen can also be alkylated or oxidized. It is important to choose reaction conditions that are selective for the piperazine nitrogens. For instance, acylation typically occurs at the more nucleophilic piperazine nitrogen rather than the less nucleophilic pyridine nitrogen.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Alkylation of Piperazine

MethodReactantsSolventBaseTemperatureYield of Mono-alkylated ProductReference
Excess PiperazinePiperazine (4 eq.), Alkyl Halide (1 eq.)PyridinePyridineReflux70-80%[4]
Boc Protection1-Boc-piperazine, Alkyl HalideAcetonitrileK₂CO₃RefluxHigh (not specified)[4]
Reductive AminationPiperazine, AldehydeDichloromethaneNaBH(OAc)₃Room TempHigh (not specified)[4]

Table 2: Typical Conditions for N-Acylation of a Pyridin-2-ylmethyl Amine Derivative

Acyl AcceptorAcyl DonorBase (equiv.)SolventTemperatureTime (h)YieldReference
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideDIPEA (1.5)CH₂Cl₂Room Temp383%[8]
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideEt₃N (1.5)CH₂Cl₂Room Temp394%[8]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound
  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the desired N-acylated product.

Protocol 2: General Procedure for N-Alkylation of this compound (using excess piperazine)
  • To a solution of this compound (3.0 eq.) in ethanol, add the alkyl iodide (1.0 eq.).

  • Reflux the reaction mixture and monitor the consumption of the alkyl iodide by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine its purity. If necessary, purify further by silica gel column chromatography (e.g., using a gradient of 7-10% methanol in dichloromethane).[4]

Mandatory Visualization

Experimental_Workflow_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent cool Cool to 0°C start->cool add Slowly add acylating agent cool->add react Stir at room temperature add->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench with water monitor->quench extract Aqueous work-up (extraction & washes) quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the N-acylation of this compound.

Troubleshooting_Logic start Start Derivatization issue Low Yield or Side Products? start->issue low_yield Low Yield issue->low_yield Yes side_products Side Products (e.g., Di-substitution) issue->side_products success Successful Derivatization issue->success No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions change_reagent Use More Reactive Acylating/Alkylating Agent low_yield->change_reagent control_addition Slowly Add Limiting Reagent at Low Temperature side_products->control_addition use_excess Use Excess of This compound side_products->use_excess protecting_group Use a Protecting Group Strategy (e.g., Boc) side_products->protecting_group check_reagents->success optimize_conditions->success change_reagent->success control_addition->success use_excess->success protecting_group->success

Caption: Troubleshooting logic for derivatization of this compound.

References

Technical Support Center: Chromatography of Pyridinylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of pyridinylpiperazines, with a specific focus on overcoming peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in the chromatography of basic compounds like pyridinylpiperazines, often leading to poor resolution and inaccurate quantification.[1][2] This guide provides a systematic approach to identify and resolve the root causes of peak tailing.

Step 1: Initial Assessment & Easy Checks

Before making significant changes to your method, perform these initial checks:

  • System Suitability: Has the peak tailing appeared suddenly or gradually worsened over time? Compare the current chromatogram with historical data. A sudden change might indicate a system issue, while a gradual one could point to column degradation.

  • Mobile Phase Preparation: Remake the mobile phase, ensuring accurate pH adjustment and complete dissolution of all components. Inconsistent mobile phase preparation can lead to variable results.[3]

  • Guard Column & Frits: If using a guard column, replace it. Also, check for and replace any blocked column inlet frits.[2][3] A contaminated guard column or blocked frit can cause peak distortion for all analytes.[3]

Step 2: Method Optimization for Pyridinylpiperazines

If initial checks do not resolve the issue, a more thorough investigation of your chromatographic method is necessary. The basic nature of the pyridinylpiperazine moiety is the primary driver of peak tailing, mainly due to interactions with acidic silanol groups on silica-based columns.[4][5]

Troubleshooting Flowchart

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_system Perform Initial System Checks (Mobile Phase, Guard Column, Frits) start->check_system is_system_ok Issue Resolved? check_system->is_system_ok optimize_method Optimize Chromatographic Method is_system_ok->optimize_method No end_success Symmetrical Peak Achieved is_system_ok->end_success Yes adjust_ph Adjust Mobile Phase pH (e.g., pH 2-3) optimize_method->adjust_ph is_ph_effective Peak Shape Improved? adjust_ph->is_ph_effective add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) is_ph_effective->add_modifier No is_ph_effective->end_success Yes is_modifier_effective Symmetrical Peak? add_modifier->is_modifier_effective change_column Select Alternative Column (End-capped, Polar-embedded, Hybrid) is_modifier_effective->change_column No is_modifier_effective->end_success Yes is_column_effective Problem Solved? change_column->is_column_effective is_column_effective->end_success Yes end_further_investigation Further Method Development Required is_column_effective->end_further_investigation No

Caption: A logical workflow for troubleshooting peak tailing.

Interaction Mechanism Leading to Peak Tailing

Peak_Tailing_Mechanism Interaction of Pyridinylpiperazine with Silica Surface cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase Silica_Surface Si-O-Si Si-OH (Acidic Silanol Group) Si-O-Si Interaction_Result Result: Delayed Elution & Peak Tailing Analyte Pyridinylpiperazine (Basic Moiety) Analyte->Silica_Surface:f1 Strong Secondary Interaction (Ionic/Hydrogen Bonding)

Caption: Interaction of basic pyridinylpiperazine with acidic silanol sites.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for pyridinylpiperazines?

A1: The primary cause of peak tailing for pyridinylpiperazines is the interaction of the basic nitrogen atoms in the piperazine and pyridine rings with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[4][5] This secondary interaction leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer than others, resulting in an asymmetric peak shape.

Q2: How does mobile phase pH affect the peak shape of pyridinylpiperazines?

A2: Mobile phase pH plays a crucial role in controlling the ionization state of both the pyridinylpiperazine analyte and the silanol groups on the stationary phase.[2][4]

  • At mid-range pH (e.g., pH 4-7): The pyridinylpiperazine is protonated (positively charged), and the silanol groups are deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing.

  • At low pH (e.g., pH 2-3): The pyridinylpiperazine remains protonated, but the silanol groups are also protonated (neutral). This minimizes the strong ionic interactions, leading to improved peak symmetry.[4]

Q3: What are mobile phase modifiers, and how can they help reduce peak tailing?

A3: Mobile phase modifiers are additives that can improve peak shape. For basic compounds like pyridinylpiperazines, a common modifier is a small concentration of a competing base, such as triethylamine (TEA), added to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the pyridinylpiperazine analyte.[6] This reduces the secondary interactions and improves peak symmetry.

Q4: Which type of HPLC column is best suited for the analysis of pyridinylpiperazines?

A4: While standard C18 columns can be used with optimized mobile phases, columns specifically designed for the analysis of basic compounds often provide better results.[5] Consider the following options:

  • End-capped C18 columns: These columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.

  • Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanol groups.

  • Hybrid silica columns: These columns have a different surface chemistry that can reduce silanol activity and improve peak shape for basic compounds.[7]

  • Charged surface hybrid (CSH) columns: These columns have a slight positive charge on the surface which can repel the positively charged pyridinylpiperazine analyte, minimizing interactions with the silica backbone.[7]

Q5: Can sample overload cause peak tailing for pyridinylpiperazines?

A5: Yes, injecting too much sample (mass overload) can lead to peak tailing.[2] If the concentration of the analyte is too high, it can saturate the active sites on the stationary phase, leading to a distorted peak shape. To check if this is the cause, dilute your sample and inject it again. If the peak shape improves, you are likely overloading the column.[2]

Quantitative Data Summary

The following table summarizes typical starting conditions and their expected impact on the peak shape of pyridinylpiperazines. These are general guidelines, and optimization will be required for specific analytes.

ParameterCondition 1 (Sub-optimal)Condition 2 (Improved)Condition 3 (Optimized)Expected Outcome
Column Type Standard C18 (non-end-capped)End-capped C18Polar-embedded or CSH C18Reduced silanol interactions and improved symmetry with specialized columns.
Mobile Phase A Water0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0Lower pH and buffering capacity significantly reduce peak tailing.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile-
pH 5.0 - 7.02.5 - 3.5~3.0Low pH protonates silanols, minimizing secondary interactions.[4]
Modifier NoneNone0.1% Triethylamine (TEA)TEA acts as a competing base, masking silanol groups and improving peak shape.
Tailing Factor (As) > 2.01.2 - 1.5< 1.2A lower tailing factor indicates a more symmetrical peak.

Experimental Protocols

The following is a representative experimental protocol for the RP-HPLC analysis of a pyridinylpiperazine derivative, adapted from relevant literature.[8]

Protocol: RP-HPLC Analysis of 4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: LiChrosorb® 100 RP-18 (250 x 4.0 mm I.D., 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer at pH 2.0. The exact ratio should be optimized to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 239 nm

3. Sample Preparation:

  • Dissolve the pyridinylpiperazine sample in 0.01 M HCl to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the prepared sample solution.

  • Integrate the peak corresponding to the pyridinylpiperazine analyte and calculate the desired parameters (e.g., purity, concentration).

5. System Suitability:

  • Periodically inject a standard solution to monitor system performance, including retention time, peak area, and tailing factor. The tailing factor should ideally be less than 1.5.

References

Minimizing side product formation in N-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of piperazine. It focuses on minimizing common side products to improve reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the N-alkylation of piperazine and why does it form?

The most common side product is the 1,4-dialkylated piperazine. This occurs because the initial product, the mono-N-alkylated piperazine, is also a secondary amine. Its nitrogen can be more nucleophilic than the starting piperazine due to the electron-donating effect of the newly added alkyl group, making it reactive towards the alkylating agent present in the reaction mixture.

Q2: How can I control the formation of the dialkylated side product?

Controlling dialkylation is key to a successful reaction. The primary strategies include:

  • Using a large excess of piperazine: Shifting the stoichiometry to use piperazine as the limiting reagent's solvent or in a large excess (5-10 equivalents) favors the statistical probability of the alkylating agent reacting with an unreacted piperazine molecule over a mono-alkylated one.

  • Employing a protecting group: One nitrogen can be "blocked" with a protecting group like tert-butoxycarbonyl (Boc) or benzyl (Bn). The reaction is then performed on the unprotected nitrogen, followed by a deprotection step to yield the desired mono-alkylated product.

  • Modifying the reaction conditions: Lowering the reaction temperature can help improve selectivity by reducing the rate of the second alkylation. The choice of solvent and base can also influence the reaction's selectivity.

Q3: I've used a large excess of piperazine, but now I'm struggling to remove it during workup. What are the best methods?

Removing a large excess of the highly water-soluble and basic piperazine can be challenging. Effective methods include:

  • Acidic Extraction: Piperazine can be protonated and extracted into an aqueous acid wash (e.g., dilute HCl or citric acid). However, the desired mono-alkylated product may also be basic and extract, so the pH must be carefully controlled.

  • Distillation: If the product is high-boiling, unreacted piperazine (b.p. 146 °C) can sometimes be removed by distillation, often under reduced pressure.

  • Acid Resin Scavenging: Using a solid-supported acid resin (e.g., Dowex 50WX8) can effectively "scavenge" the excess basic piperazine from the reaction mixture. The resin is then simply filtered off.

Q4: When should I choose a protecting group strategy over using an excess of piperazine?

A protecting group strategy is preferred when:

  • Your starting materials are valuable: If the alkylating agent is expensive or complex, using a large excess of piperazine is not cost-effective.

  • The product is difficult to separate from piperazine: When the physical properties (e.g., boiling point, solubility) of the mono-alkylated product and piperazine are very similar, purification becomes extremely difficult.

  • Downstream reactions are sensitive to residual piperazine: If any remaining piperazine could interfere with subsequent synthetic steps. The use of mono-Boc-piperazine is a very common and effective approach for synthesizing mono-alkylated piperazines.

Troubleshooting Guide

This section addresses specific problems that may arise during the N-alkylation of piperazine.

Problem 1: Low Yield of Mono-Alkylated Product and High Amount of Dialkylation
Possible Cause Suggested Solution
Incorrect Stoichiometry The ratio of piperazine to the alkylating agent is too low.
High Reaction Temperature The reaction is running too hot, increasing the rate of the second alkylation.
Inappropriate Solvent The solvent may not be optimal for selectivity.
Strong Base A very strong base might be deprotonating the mono-alkylated product too effectively, increasing its nucleophilicity.
Problem 2: Reaction is Sluggish or Does Not Go to Completion
Possible Cause Suggested Solution
Poor Alkylating Agent The leaving group on the alkylating agent is not sufficiently reactive (e.g., R-Cl < R-Br < R-I < R-OTs).
Insufficient Base The base is not strong enough or is not present in a sufficient amount to neutralize the acid formed during the reaction (e.g., HBr).
Low Reaction Temperature The activation energy for the reaction is not being met.
Steric Hindrance The alkylating agent or the piperazine derivative is sterically bulky, slowing the reaction.

Comparative Data on Reaction Conditions

The following table summarizes different approaches to achieve selective mono-N-alkylation of piperazine, highlighting the impact of various reaction parameters.

Method Piperazine:Alkylating Agent Ratio Solvent Base Typical Yield (Mono-Product) Key Advantages/Disadvantages
Excess Piperazine 5:1 to 10:1Acetonitrile, DMF, EthanolK₂CO₃, Et₃N40-70%Adv: Simple, one-step. Disadv: Difficult purification, requires large excess of piperazine.
Boc-Protection 1:1.1Dichloromethane, THFEt₃N>90% (alkylation step)Adv: High selectivity, clean reaction. Disadv: Two extra steps (protection/deprotection).
Reductive Amination 1:1Methanol, DichloroethaneNaBH(OAc)₃70-95%Adv: High selectivity, mild conditions. Disadv: Requires an aldehyde/ketone precursor.
Flow Chemistry 1.5:1 to 3:1Acetonitrile, MethanolImmobilized Base>80%Adv: Excellent control, high selectivity, scalable. Disadv: Requires specialized equipment.

Detailed Experimental Protocols

Protocol 1: Mono-alkylation using Excess Piperazine

Objective: To synthesize 1-benzylpiperazine using a large excess of piperazine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (8.6 g, 100 mmol, 10 equivalents).

  • Solvent Addition: Add acetonitrile (100 mL) and potassium carbonate (2.76 g, 20 mmol).

  • Reagent Addition: While stirring, add benzyl bromide (1.71 g, 10 mmol, 1 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane and wash with a 1 M citric acid solution to remove excess piperazine. Basify the aqueous layer with NaOH and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product. Further purification can be achieved by column chromatography.

Protocol 2: Mono-alkylation using Boc-Protected Piperazine

Objective: To synthesize 1-(4-fluorobenzyl)piperazine via a protection-alkylation-deprotection sequence.

Step A: Alkylation of Boc-piperazine

  • Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.86 g, 10 mmol) in dimethylformamide (DMF, 20 mL).

  • Base Addition: Add potassium carbonate (2.07 g, 15 mmol).

  • Reagent Addition: Add 4-fluorobenzyl bromide (2.08 g, 11 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-(4-fluorobenzyl)piperazine-1-carboxylate.

Step B: Deprotection

  • Setup: Dissolve the crude product from Step A in dichloromethane (20 mL).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >10 with 2 M NaOH.

  • Purification: Extract the product with dichloromethane (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-(4-fluorobenzyl)piperazine.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in piperazine N-alkylation.

G start Start: Mono-N-Alkylation of Piperazine check_reagents Are reagents valuable or separation difficult? start->check_reagents use_excess Strategy 1: Use Large Excess of Piperazine (5-10 eq.) check_reagents->use_excess  No use_protection Strategy 2: Use Mono-Protected Piperazine (e.g., Boc-piperazine) check_reagents->use_protection Yes run_reaction1 Perform Alkylation use_excess->run_reaction1 run_reaction2 Step 2a: Alkylation use_protection->run_reaction2 workup1 Workup & Purification (e.g., Acid Wash, Distillation) run_reaction1->workup1 deprotection Step 2b: Deprotection run_reaction2->deprotection workup2 Workup & Purification deprotection->workup2 end Desired Mono-Alkylated Product workup1->end workup2->end

Caption: Decision workflow for selecting an N-alkylation strategy.

G start Troubleshooting: High Dialkylation check_stoich Is Piperazine:Alkylating Agent ratio > 5:1? start->check_stoich increase_piperazine Increase Piperazine to 5-10 equivalents check_stoich->increase_piperazine No check_temp Is reaction temperature at or below room temp? check_stoich->check_temp Yes increase_piperazine->check_temp lower_temp Lower reaction temperature (e.g., 0 °C to RT) check_temp->lower_temp No check_addition Was alkylating agent added slowly? check_temp->check_addition Yes lower_temp->check_addition slow_addition Add alkylating agent dropwise or via syringe pump check_addition->slow_addition No consider_protection If issues persist, switch to a protecting group strategy check_addition->consider_protection Yes slow_addition->consider_protection end Problem Resolved consider_protection->end

Caption: Troubleshooting logic for excessive dialkylation.

Technical Support Center: Enhancing the Resolution of Piperazine Isomers in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of enhancing the resolution of piperazine isomers in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of piperazine isomers challenging in GC-MS analysis?

A1: Piperazine isomers often exhibit similar mass spectra and close boiling points due to their structural similarities. This makes their separation by conventional GC-MS methods difficult, leading to co-elution and inaccurate quantification. Achieving good resolution is crucial for the correct identification and quantification of specific isomers, which is vital in drug development and forensic analysis.

Q2: What is the first step I should take if I observe poor resolution or co-elution of piperazine isomers?

A2: The first step is to systematically evaluate your chromatographic conditions. This involves a visual inspection of the chromatogram for peak shape issues like fronting, tailing, or broad peaks, which can indicate co-elution.[1] Additionally, analyzing the mass spectra across the peak can help confirm the presence of multiple components. If the mass spectra change from the beginning to the end of the peak, it's a strong indication of co-eluting isomers.

Q3: Can derivatization improve the separation of piperazine isomers?

A3: Yes, derivatization is a highly effective strategy to enhance the resolution of piperazine isomers.[2] By chemically modifying the isomers, you can alter their volatility and chromatographic behavior, leading to better separation. A common approach for piperazine is acylation, for example, using trifluoroacetic anhydride (TFAA).[3][4] This can create derivatives with different retention times, allowing for their separation on a standard GC column.

Q4: Which GC column is best suited for piperazine isomer analysis?

A4: The choice of GC column is critical for separating isomers.[1] For piperazine and its derivatives, a mid-polarity column is often a good starting point. A commonly used column is the DB-5ms (or equivalent 5% phenyl/95% dimethylpolysiloxane), which has been shown to provide good separation for various piperazine compounds.[3][4] For chiral separations of piperazine enantiomers, specialized chiral columns, such as those with cyclodextrin-based stationary phases, are necessary.[5][6]

Q5: How does the oven temperature program affect the resolution of piperazine isomers?

A5: The oven temperature program is a critical parameter for optimizing separation. A slower temperature ramp rate generally leads to better resolution as it allows more time for the isomers to interact with the stationary phase.[7] It's often beneficial to start with a lower initial oven temperature to improve the separation of more volatile isomers. Experimenting with different ramp rates and hold times is crucial for achieving optimal separation.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the GC-MS analysis of piperazine isomers.

Issue 1: Co-eluting Isomer Peaks

Symptoms:

  • A single, broad, or asymmetrical peak is observed where multiple isomer peaks are expected.

  • Mass spectral deconvolution suggests the presence of multiple components within a single chromatographic peak.

Troubleshooting Steps:

  • Optimize the GC Oven Temperature Program:

    • Decrease the initial oven temperature.

    • Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min).

    • Introduce isothermal hold periods at temperatures where isomers are likely to elute.

  • Employ Chemical Derivatization:

    • If not already in use, introduce a derivatization step. Trifluoroacetyl (TFA) derivatization is a common choice for piperazines.[8]

    • Ensure the derivatization reaction goes to completion to avoid multiple peaks for the same isomer.

  • Change the GC Column:

    • If using a non-polar column, consider switching to a mid-polarity or a more specialized column. For regioisomers, columns with different selectivities can be effective.[9]

    • For enantiomers, a chiral column is mandatory.

  • Utilize Selected Ion Monitoring (SIM) Mode:

    • If baseline separation is not fully achievable, use SIM mode in your MS method. By monitoring unique fragment ions for each isomer, you can improve quantification even with partial co-elution.[5]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Chromatographic peaks exhibit asymmetry, with a "tail" or "front."

Troubleshooting Steps:

  • Check for Active Sites in the GC System:

    • Active sites in the injector liner, column, or transfer line can cause peak tailing for basic compounds like piperazines.

    • Use a deactivated inlet liner and ensure your GC column is in good condition. Consider trimming the first few centimeters of the column.[10]

  • Optimize Injection Parameters:

    • Ensure the injection volume is not too large, as this can lead to overloading and peak fronting.

    • Verify that the injector temperature is appropriate for the analytes and solvent.

  • Evaluate Sample Preparation:

    • Ensure the sample is fully dissolved in a suitable solvent and free of particulate matter.

    • The presence of non-volatile matrix components can affect peak shape.

Experimental Protocols

Protocol 1: Derivatization of Piperazine Isomers with TFAA

This protocol describes a common method for the derivatization of piperazine isomers using trifluoroacetic anhydride (TFAA) prior to GC-MS analysis.[3][4]

Materials:

  • Piperazine isomer standard or sample

  • Ethyl acetate

  • Trifluoroacetic anhydride (TFAA)

  • Heating block or water bath

  • Nitrogen evaporator

  • GC vials

Procedure:

  • Sample Preparation: Ensure the sample containing the piperazine isomers is dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[3]

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 70°C for 30 minutes.[3]

  • Solvent Evaporation: After incubation, cool the sample to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Example GC-MS Parameters for Piperazine Isomer Analysis
ParameterValueReference
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[3][4]
Carrier Gas Helium[4]
Flow Rate 1 mL/min (constant flow)[4]
Injector Temp. 250°C[4]
Injection Mode Splitless[4]
Oven Program Initial 120°C (1 min hold), ramp 10°C/min to 150°C (5 min hold), ramp 7.5°C/min to 300°C (2 min hold)[3]
MS Transfer Line 280°C[4]
Ionization Mode Electron Ionization (EI)[4]
Electron Energy 70 eV[4]
Scan Mode Full Scan or Selected Ion Monitoring (SIM)[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Piperazine Isomer Sample dry_sample Dry Sample Residue sample->dry_sample Evaporate Solvent add_reagents Add Ethyl Acetate & TFAA dry_sample->add_reagents incubate Incubate at 70°C add_reagents->incubate dry_derivatized Evaporate to Dryness incubate->dry_derivatized reconstitute Reconstitute in Ethyl Acetate dry_derivatized->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect

Caption: Workflow for piperazine isomer analysis.

troubleshooting_logic start Poor Isomer Resolution Observed check_chrom Optimize Temperature Program? start->check_chrom use_deriv Use Derivatization? check_chrom->use_deriv No resolved Resolution Improved check_chrom->resolved Yes change_col Change GC Column? use_deriv->change_col No use_deriv->resolved Yes use_sim Utilize SIM Mode? change_col->use_sim No change_col->resolved Yes use_sim->resolved Yes not_resolved Resolution Still Poor use_sim->not_resolved No

Caption: Troubleshooting flowchart for poor resolution.

References

Derivatization techniques for trace level detection of piperazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the derivatization techniques for trace level detection of piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization and analysis of piperazine.

Question Possible Cause(s) Troubleshooting Steps
Why is the derivatization yield of my piperazine sample consistently low? Incomplete reaction due to suboptimal conditions. Degradation of the derivative. Interference from the sample matrix.Optimize Reaction Conditions: - Reagent Concentration: Ensure the derivatizing reagent (e.g., Dansyl Chloride, NBD-Cl) is in sufficient molar excess.- pH: Adjust the pH of the reaction mixture to the optimal range for the specific reagent. For dansylation, a basic pH is required.[1]- Reaction Time and Temperature: Investigate the effect of varying reaction time and temperature to ensure the reaction goes to completion.[1]Check Derivative Stability: The stability of the piperazine derivative can be time-dependent. Analyze the samples as soon as possible after derivatization. For instance, dansyl chloride derivatives of piperazine are relatively stable for up to 12 hours at room temperature but may start to degrade after 16 hours.[1][2]Sample Matrix Evaluation: The sample matrix may contain interfering substances. Perform spike and recovery experiments to assess matrix effects.[3][4][5]
I'm observing poor chromatographic peak shape (e.g., tailing, broadening) for my derivatized piperazine. Strong interaction of the analyte with the stationary phase. Suboptimal mobile phase composition. Column degradation.Mobile Phase Modification: - pH Adjustment: Adjust the mobile phase pH to control the ionization of the derivatized piperazine.- Additive Inclusion: The use of additives like diethylamine in the mobile phase can help to reduce peak tailing.[3]Column Selection: - Consider using a different type of column, such as a C8 column instead of a C18, which can sometimes provide better peak shape for certain derivatives.[6]System Check: - Ensure the HPLC system is properly maintained and the column is not degraded.
My results show high variability between replicate injections. Inconsistent sample preparation or derivatization. Instability of the derivatized analyte. Instrument variability.Standardize Procedures: - Ensure precise and consistent execution of all sample preparation and derivatization steps.- Use an internal standard to compensate for variations in injection volume and sample preparation.[7]Assess Derivative Stability: As mentioned previously, analyze samples promptly after derivatization.[1][2]Instrument Qualification: - Verify the performance of the analytical instrument (e.g., HPLC, GC) to ensure it is functioning within specifications.
I am unable to achieve the required limit of detection (LOD) for my analysis. Insufficient derivatization efficiency. Low detector response for the derivative. High background noise.Enhance Derivatization: - Optimize the derivatization reaction to maximize the yield of the desired derivative.Select a More Sensitive Detection Method: - If using HPLC-UV, consider switching to a fluorescence detector (FLD) after derivatization with a fluorescent tag like dansyl chloride, which often provides higher sensitivity.[1][2][8]- Mass spectrometry (MS) detectors (LC-MS or GC-MS) generally offer the highest sensitivity and specificity.[6][9][10]Reduce Background Noise: - Ensure high purity of solvents and reagents.- Properly clean and maintain the analytical instrument.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for piperazine analysis?

A1: Commonly used derivatization reagents for piperazine include:

  • Dansyl Chloride (DNS-Cl): Reacts with the secondary amine groups of piperazine to form a highly fluorescent derivative, suitable for detection by HPLC-FLD.[1][2][7][8]

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl): Forms a stable, UV-active derivative with piperazine, allowing for detection by HPLC-UV.[3][4][5][8][11]

  • Trifluoroacetic Anhydride (TFAA): Used for GC-MS analysis, it creates a volatile derivative of piperazine.[8][9][10]

  • Isobutyl Chloroformate: Can be used for the derivatization of amines for LC-MS analysis.[12][13]

  • Benzaldehyde: Reacts with amino-piperazine derivatives to form a UV-active derivative.[14][15]

Q2: Why is derivatization necessary for piperazine detection?

A2: Piperazine lacks a strong chromophore, meaning it does not absorb UV light well, and it is not fluorescent.[3][16] Derivatization converts piperazine into a molecule that can be readily detected by common analytical techniques such as HPLC-UV, HPLC-FLD, or GC-MS, thereby enabling trace-level detection.[2][8]

Q3: How can I improve the solubility of my piperazine derivative?

A3: The solubility of piperazine and its derivatives can be influenced by pH. Adjusting the pH of the solution can significantly impact solubility.[17][18] For basic compounds like piperazine derivatives, lowering the pH to form a salt can enhance aqueous solubility.[17] The use of co-solvents may also be beneficial.

Q4: What are the typical instrumental techniques used for the analysis of derivatized piperazine?

A4: The choice of instrument depends on the derivatizing agent used:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): Used for derivatives that are UV-active, such as those formed with NBD-Cl.[3][4][5][8]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Ideal for highly fluorescent derivatives, such as those formed with dansyl chloride.[1][2][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, like those formed with TFAA.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique that can be used for various piperazine derivatives.[6][19]

Q5: Can I analyze piperazine without derivatization?

A5: While challenging, some methods allow for the analysis of piperazine without derivatization. These typically involve techniques like hydrophilic interaction chromatography (HILIC) with a detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).[20][21] However, for trace-level detection, derivatization is generally preferred to enhance sensitivity.

Quantitative Data Summary

Derivatization ReagentAnalytical MethodMatrixLODLOQRecovery (%)Reference
NBD-ClHPLC-UVActive Pharmaceutical Ingredient (API)30 ppm90 ppm104.87 - 108.06[3][5]
Dansyl ChlorideUHPLC-FLDChicken Tissues, Pork1.4 - 1.6 µg/kg4.8 - 5.2 µg/kg77.46 - 96.26[22]
Dansyl ChlorideLC-MSVortioxetine Hydrobromide0.1175 ng/mL0.3525 ng/mLN/A[6][22]
Trifluoroacetic AnhydrideGC-MSPlasma, Urine, Cell Culture Medium0.016 µg/mL (plasma, urine)N/AN/A[9][10]
No DerivatizationHPLC-MS/MSChicken Muscle0.3 µg/kg1.0 µg/kg82.22 - 88.63[19]

Experimental Protocols

Protocol 1: Derivatization of Piperazine with Dansyl Chloride for UHPLC-FLD Analysis

This protocol is adapted from a method for the determination of piperazine residues in animal tissues.[1][2][8]

  • Sample Extraction:

    • Homogenize the sample tissue.

    • Perform accelerated solvent extraction (ASE) to extract piperazine.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a strong cation-exchange SPE column.

    • Load the sample extract onto the SPE column.

    • Wash the column to remove interferences.

    • Elute the piperazine fraction.

  • Derivatization:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the residue in acetonitrile.

    • Add triethylamine (as a catalyst) and a solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and incubate at a specific temperature and time (e.g., optimized conditions).

  • Analysis:

    • Filter the derivatized sample through a 0.22 µm filter.

    • Inject an aliquot into the UHPLC-FLD system.

Protocol 2: Derivatization of Piperazine with NBD-Cl for HPLC-UV Analysis

This protocol is based on a method for the determination of piperazine in an active pharmaceutical ingredient.[3][4][5]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the piperazine standard in a suitable diluent to prepare a stock solution.

    • Prepare working standards by serial dilution.

    • Dissolve the API sample in the diluent.

  • Derivatization:

    • To a specific volume of the standard or sample solution, add a solution of NBD-Cl.

    • Mix well and allow the reaction to proceed for a specified time at a controlled temperature.

  • Analysis:

    • Inject the derivatized solution into the HPLC-UV system.

    • Monitor the absorbance at the appropriate wavelength (e.g., 340 nm).[3]

Visualizations

experimental_workflow_dansyl_chloride cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Sample Homogenization ASE Accelerated Solvent Extraction (ASE) Homogenization->ASE SPE Solid-Phase Extraction (SPE) Cleanup ASE->SPE Drying Drying under Nitrogen SPE->Drying Reconstitution Reconstitution in Acetonitrile Drying->Reconstitution Addition Addition of Dansyl-Cl and Triethylamine Reconstitution->Addition Incubation Incubation Addition->Incubation Filtration Filtration (0.22 µm) Incubation->Filtration Injection UHPLC-FLD Injection Filtration->Injection

Caption: Workflow for Piperazine Derivatization with Dansyl Chloride.

logical_relationship_troubleshooting Problem Low Derivatization Yield Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Derivative Degradation Problem->Cause2 Cause3 Matrix Interference Problem->Cause3 Solution1 Optimize Reagent Conc, pH, Time, Temp Cause1->Solution1 Solution2 Check Derivative Stability, Analyze Promptly Cause2->Solution2 Solution3 Perform Spike/Recovery, Assess Matrix Effects Cause3->Solution3

Caption: Troubleshooting Logic for Low Derivatization Yield.

References

Addressing matrix effects in LC-MS/MS analysis of biological samples containing piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of piperazine and its derivatives in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I'm observing poor sensitivity and inconsistent results (ion suppression) for my piperazine analyte. What are the likely causes and how can I fix this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples and can lead to poor sensitivity and reproducibility.[1][2][3] The primary culprits are often co-eluting endogenous components from the biological matrix, such as phospholipids.[1][2][3]

Probable Causes & Solutions:

  • Insufficient Sample Cleanup: Your current sample preparation method may not be adequately removing interfering matrix components.

    • Solution: Enhance your sample preparation protocol. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4] For plasma or serum samples, specialized phospholipid removal products (e.g., HybridSPE®, Oasis® OSTRO™) can be highly effective.[5][6][7]

  • Suboptimal Chromatographic Separation: Your analyte may be co-eluting with a region of significant matrix interference.

    • Solution: Modify your chromatographic method to separate piperazine from the ion-suppressing region. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a different phase), or using a column with smaller particles for better resolution.[8]

  • Inappropriate Internal Standard: The internal standard (IS) may not be effectively compensating for the matrix effects.

    • Solution: The ideal internal standard is a stable isotope-labeled (SIL) version of your piperazine analyte (e.g., piperazine-d8).[9][10] A SIL IS co-elutes with the analyte and experiences the same degree of ion suppression, thus providing more accurate quantification.[9][11]

Question: My piperazine peak shape is poor (e.g., tailing, splitting). What could be the issue?

Answer:

Poor peak shape can be caused by a variety of factors, from interactions with the analytical column to issues with the sample solvent.

Probable Causes & Solutions:

  • Secondary Interactions with the Column: The basic nature of the piperazine molecule can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.

    • Solution: Use a column with end-capping or a different stationary phase. Adding a small amount of a competing base to the mobile phase, or adjusting the mobile phase pH, can also mitigate these interactions.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak distortion.[12]

    • Solution: Implement a column flushing procedure after each batch of samples. If the problem persists, the column may need to be replaced.[12] Using a guard column can help extend the life of your analytical column.

  • Injection Solvent Effects: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[12]

    • Solution: Whenever possible, dissolve your final extract in a solvent that is of similar or weaker strength than the starting mobile phase conditions.

Question: I'm seeing a significant signal enhancement for piperazine in some samples but not others. What's happening?

Answer:

While less common than ion suppression, ion enhancement is also a matrix effect where co-eluting compounds increase the ionization efficiency of the analyte.[13] This can lead to erroneously high quantification.

Probable Causes & Solutions:

  • Co-eluting Matrix Components: Similar to ion suppression, specific molecules in the matrix can facilitate the ionization of piperazine.

    • Solution: The strategies to address ion enhancement are the same as for ion suppression: improve sample cleanup and optimize chromatographic separation to remove the interfering components.[1][14] The use of a stable isotope-labeled internal standard is also crucial for compensation.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of a target analyte by the presence of co-eluting compounds in the sample matrix.[13][15] In biological samples, these interfering compounds can include salts, proteins, and phospholipids.[1][13][16] This can lead to inaccurate and imprecise quantification.[14]

Q2: How can I assess the extent of matrix effects in my assay?

A2: There are two primary methods for evaluating matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the analyte's signal indicates regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent.[1][13] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[13]

Q3: When should I consider derivatization for piperazine analysis?

A3: Derivatization can be a useful strategy to improve the chromatographic retention and/or mass spectrometric response of piperazine, especially if you are facing challenges with sensitivity or retention on a reversed-phase column.[[“]][18][19] For example, derivatizing piperazine with a reagent like dansyl chloride can improve its chromatographic properties and sensitivity.[20]

Q4: What are the advantages of using a stable isotope-labeled (SIL) internal standard for piperazine?

A4: A SIL internal standard is considered the "gold standard" for quantitative bioanalysis.[9][10] Its key advantages include:

  • Compensation for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte, leading to more accurate results.[9][11]

  • Correction for Sample Processing Variability: It accounts for losses during extraction and sample handling.[9]

  • Similar Chromatographic Behavior: It co-elutes with the analyte, ensuring it is present in the same matrix environment at the time of ionization.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueTypical Phospholipid Removal EfficiencyAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low (<20%)High (>90%)High
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)VariableLow to Medium
Solid-Phase Extraction (SPE) High (>95%)Good to High (80-100%)Medium
Phospholipid Removal Plates Very High (>99%)High (>90%)High

Data compiled from principles described in multiple sources.[2][4][5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare Blank Matrix Extract: Extract at least six different lots of the biological matrix (e.g., plasma) using your established sample preparation method without adding the analyte or internal standard.

  • Prepare 'Neat' Solutions: Prepare two sets of solutions in the final reconstitution solvent.

    • Set A: Analyte at a low and a high concentration.

    • Set B: Internal standard at the working concentration.

  • Prepare 'Post-Spike' Samples: Spike the blank matrix extracts from step 1 with the analyte and internal standard to the same concentrations as in Set A and Set B.

  • Analysis: Analyze both the 'Neat' and 'Post-Spike' samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in the 'Post-Spike' sample to the mean peak area of the analyte in the 'Neat' solution. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[13]

    • IS-Normalized MF: Calculate the MF for the analyte and the IS, then divide the analyte MF by the IS MF. This indicates how well the IS compensates for the matrix effect.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Piperazine from Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pre-treat 0.5 mL of plasma by adding the internal standard and acidifying with 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of the weak acidic buffer to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the piperazine and internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Visualizations

Troubleshooting_Workflow start Problem: Poor Sensitivity / Inconsistent Results check_is Is a Stable Isotope-Labeled (SIL) Internal Standard (IS) being used? start->check_is use_sil_is Action: Implement a SIL IS for piperazine (e.g., piperazine-d8) check_is->use_sil_is No check_cleanup Is sample cleanup sufficient? (e.g., only using Protein Precipitation) check_is->check_cleanup Yes use_sil_is->check_cleanup improve_cleanup Action: Enhance sample preparation. Consider SPE or Phospholipid Removal. check_cleanup->improve_cleanup No check_chromatography Is there co-elution with matrix components? check_cleanup->check_chromatography Yes improve_cleanup->check_chromatography optimize_lc Action: Modify LC method. (e.g., change gradient, use different column) check_chromatography->optimize_lc Yes solution Solution: Improved Assay Performance check_chromatography->solution No optimize_lc->solution

Caption: A decision tree for troubleshooting poor sensitivity and inconsistent results.

Sample_Prep_Workflow sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe plr Phospholipid Removal (PLR) sample->plr Alternative to SPE for Phospholipids analysis LC-MS/MS Analysis ppt->analysis Fast, but 'dirty' lle->analysis Cleaner spe->plr spe->analysis Cleanest plr->analysis

Caption: Comparison of common sample preparation workflows for bioanalysis.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC for Purity Analysis of 1-(Pyridin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. 1-(Pyridin-2-ylmethyl)piperazine is a key building block in the synthesis of various pharmaceutical compounds, and ensuring its purity is critical for the quality and safety of the final drug product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound, supported by experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC): The Established Standard

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture.[1][2] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase.[3] The separation is based on the differential interactions of the analyte with the stationary and mobile phases.[3] For decades, HPLC has been the go-to method for pharmaceutical purity analysis due to its robustness and versatility.[4]

Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology.[5][6] UPLC systems utilize columns packed with sub-2 µm particles, which provides a dramatic increase in chromatographic efficiency.[3][6] To accommodate these smaller particles and achieve optimal performance, UPLC systems are designed to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (typically up to 6,000 psi).[1] This combination of smaller particle size and higher pressure results in faster analysis times, improved resolution, and enhanced sensitivity.[3][4][7]

Head-to-Head Comparison: HPLC vs. UPLC

The primary advantages of UPLC over HPLC for purity analysis include significantly shorter run times, reduced solvent consumption, and improved resolution of impurities.[3][4][5] These benefits directly translate to higher sample throughput and more detailed impurity profiling, which are crucial in a drug development setting.

Quantitative Data Summary

The following table summarizes the expected performance differences between HPLC and UPLC for the purity analysis of this compound, based on typical results observed for similar pharmaceutical compounds.

ParameterHPLCUPLC
Analysis Time 15 - 30 minutes3 - 10 minutes
Resolution GoodExcellent
Peak Width WiderNarrower
Sensitivity HighVery High
System Backpressure 500 - 6000 psi10,000 - 15,000 psi
Solvent Consumption HighLow (up to 9x less)[5]
Column Particle Size 3 - 5 µm< 2 µm
Column Dimensions 4.6 x 150/250 mm2.1 x 50/100 mm

Experimental Protocols

The following are detailed experimental protocols for the purity analysis of this compound using both HPLC and UPLC.

HPLC Method

This method is based on established protocols for the analysis of piperazine derivatives.[8][9]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

UPLC Method

This method is designed to leverage the high-throughput capabilities of UPLC for rapid and sensitive purity analysis.[10][11]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

    • Detection: UV at 254 nm

    • Column Temperature: 40 °C

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key differences between the two techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Sample B->C D Inject Sample into HPLC/UPLC System C->D E Separation on Column D->E F Detection (UV) E->F G Integrate Peaks F->G H Calculate Purity G->H I Generate Report H->I G cluster_hplc HPLC cluster_uplc UPLC H1 Larger Particles (3-5 µm) U1 Smaller Particles (<2 µm) H2 Lower Pressure (~400 bar) U2 Higher Pressure (>1000 bar) H3 Longer Run Times (15-30 min) U3 Shorter Run Times (3-10 min) H4 Higher Solvent Consumption U4 Lower Solvent Consumption H5 Good Resolution U5 Excellent Resolution & Sensitivity

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Pyridin-2-ylmethyl)piperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds and their metabolites is paramount. This guide provides a comparative overview of analytical methods for the quantification of 1-(Pyridin-2-ylmethyl)piperazine, a significant piperazine derivative. While direct cross-validation studies for this specific analyte are not extensively published, this document synthesizes and compares validation data from established analytical techniques for piperazine and its related structures, offering a foundational reference for methodology selection and development. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the quantitative data from various validated methods for piperazine and its derivatives, providing a basis for comparison.

Table 1: Comparison of LC-MS/MS Method Performance

AnalyteMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)LOQ (ng/mL)Citation
1-(2-Pyrimidyl)-piperazineRat Plasma10.00 - 500.098.37 - 105.622.47 - 6.0210.00[1]
Designer PiperazinesSerumN/AN/AN/A1.0 - 5.0 (LOD)[2]
1-Methyl-4-nitrosopiperazineRifampin Drug Substance0.5 - 100100.38 ± 3.242.52N/A[3]

Table 2: Comparison of GC-MS Method Performance

AnalyteMatrixLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOQ (µg/mL)Citation
PiperazineBulk DrugN/A98.5 (at LOQ)< 2.00.03% of 1000 µg/mL[4]
BZP & TFMPPPlasma0 - 1079 - 96< 200.016[5]
BZP & TFMPPUrine0 - 1090 - 108< 200.008[5]

Table 3: Comparison of HPLC-UV Method Performance (with Derivatization)

AnalyteMatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)LOQ (ppm)Citation
PiperazineAPILOQ to 150% of 0.1%104.87 - 108.061.1390[6]

Experimental Workflows and Logical Relationships

The general workflow for the cross-validation of analytical methods involves several key stages, from sample preparation to data analysis. This process ensures the reliability and reproducibility of the analytical data.

Analytical Method Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Comparison MatrixSelection Matrix Selection (e.g., Plasma, Urine) Spiking Spiking with Analyte & Internal Standard MatrixSelection->Spiking Extraction Extraction (e.g., LLE, SPE, PP) Spiking->Extraction MethodA Method A (e.g., HPLC-UV) Extraction->MethodA MethodB Method B (e.g., LC-MS/MS) Extraction->MethodB MethodC Method C (e.g., GC-MS) Extraction->MethodC Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision (Intra- & Inter-day) MethodA->Precision Selectivity Selectivity & Specificity MethodA->Selectivity LOD_LOQ LOD & LOQ MethodA->LOD_LOQ MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->Selectivity MethodB->LOD_LOQ MethodC->Linearity MethodC->Accuracy MethodC->Precision MethodC->Selectivity MethodC->LOD_LOQ Comparison Comparative Analysis of Validation Parameters Linearity->Comparison Accuracy->Comparison Precision->Comparison Selectivity->Comparison LOD_LOQ->Comparison

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. The following are representative protocols for the quantification of piperazine derivatives.

LC-MS/MS Method for 1-(2-Pyrimidyl)-piperazine in Rat Plasma[1]
  • Sample Preparation: Protein precipitation was performed by adding acetonitrile to the plasma samples.

  • Chromatographic Separation: A CAPCELL PAK ADME C18 column was used for separation. The mobile phase consisted of acetonitrile and 5 mM ammonium formate with 0.1% formic acid, delivered at a flow rate of 0.4 mL/min.

  • Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source was used for detection.

GC-MS Method for Piperazine, 1-Methyl Piperazine, and 1-Ethyl Piperazine[4]
  • Sample Preparation: Standard solutions were prepared by dissolving the analytes in methanol.

  • Chromatographic Separation: A DB-17 capillary column (30 m x 0.53 mm, 1 µm) was employed with helium as the carrier gas at a flow rate of 2 mL/min. The oven temperature was programmed, starting at 150°C for 10 minutes, then ramping to 260°C.

  • Detection: A Flame Ionization Detector (FID) was used, with injector and detector temperatures set at 250°C and 260°C, respectively. For mass spectrometric detection, a standard GC-MS system can be utilized.[7][8]

HPLC-UV Method for Piperazine with Derivatization[6]
  • Derivatization: Piperazine was reacted with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.

  • Sample Preparation: Standard solutions of the derivatized piperazine were prepared in the appropriate diluent.

  • Chromatographic Separation: An HPLC system with a suitable column was used. The mobile phase flow rate was 1.0 mL/min, and the column temperature was maintained at 35°C.

  • UV Detection: The detection wavelength was set to 340 nm.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for complex biological matrices and low concentration levels.[1][2] GC-MS provides robust and reliable quantification, particularly for volatile and thermally stable piperazine derivatives, though derivatization may be necessary to improve chromatographic performance.[5] HPLC-UV methods, while often less sensitive than mass spectrometric techniques, can be a cost-effective alternative, especially when coupled with a derivatization step to enhance detection.[6] The data and protocols presented in this guide serve as a valuable resource for developing and validating analytical methods for this compound and related compounds.

References

Comparative Efficacy of 1-(Pyridin-2-ylmethyl)piperazine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 1-(Pyridin-2-ylmethyl)piperazine and its diverse analogs. The information presented is collated from various studies, providing supporting experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, integral to the structure of numerous drugs with a wide array of biological activities. The introduction of a pyridin-2-ylmethyl group to the piperazine core creates a versatile chemical entity, this compound, which serves as a valuable building block for the synthesis of novel compounds with enhanced efficacy and selectivity.[1] This guide will delve into the comparative efficacy of its analogs in various therapeutic areas, including antihistaminic, anticancer, and enzyme inhibition activities.

Antihistaminic and Mast Cell Stabilizing Activity

A study on a series of 1-(2-pyridinyl)piperazine derivatives revealed their potential as antianaphylactic, antibronchospastic, and mast cell stabilizing agents. The nature and position of substituents on the anilide ring of N-(substituted phenyl)-ω-[4-(2-pyridinyl)-1-piperazinyl]alkanamides significantly influenced their mast cell stabilizing activity.[2]

Quantitative Bioactivity Data

The following table summarizes the in vivo and in vitro activities of selected 1-(2-pyridinyl)piperazine derivatives.

CompoundStructurePCA Inhibition (%)aAntihistaminic Activity (ED50, mg/kg)bMast Cell Degranulation Inhibition (IC50, µM)c
Reference Compound 1-(2-pyridinyl)piperazine---
Analog 1 N-(4-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]propanamide850.081.2
Analog 2 N-(4-chlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]propanamide780.123.5
Analog 3 N-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]propanamide650.258.7
Experimental Protocols
  • Animal Model: Male Wistar rats (180-200 g).

  • Sensitization: Rats were sensitized by intradermal injection of anti-egg albumin serum.

  • Challenge: 24 hours after sensitization, animals were challenged intravenously with egg albumin and Evans blue dye.

  • Drug Administration: The test compounds were administered orally 1 hour before the challenge.

  • Evaluation: The diameter of the blue spot on the skin was measured 30 minutes after the challenge. The percentage of inhibition was calculated by comparing the mean lesion area of the treated group with that of the control group.

  • Animal Model: Male guinea pigs (300-350 g).

  • Procedure: Animals were exposed to a histamine aerosol, and the time until the onset of preconvulsive dyspnea was recorded.

  • Drug Administration: The test compounds were administered orally 1 hour before histamine exposure.

  • Evaluation: The protective activity was expressed as the ED50, the dose that protected 50% of the animals from bronchospasm.

  • Cell Source: Mast cells were obtained from the peritoneal cavity of male Wistar rats.

  • Procedure: Mast cells were incubated with the test compounds for 15 minutes before being challenged with compound 48/80 to induce degranulation.

  • Evaluation: The percentage of degranulated mast cells was determined by microscopic examination. The IC50 value, the concentration that inhibits degranulation by 50%, was calculated.

Anticancer Activity

Derivatives of piperazine have been explored for their potential as anticancer agents. In one study, novel vindoline-piperazine conjugates were synthesized and evaluated for their antiproliferative activity against a panel of 60 human tumor cell lines.[3]

Quantitative Bioactivity Data

The table below presents the growth inhibition (GI50) values for the most potent vindoline-piperazine conjugates. Lower GI50 values indicate higher potency.

CompoundLinker Position on VindolineN-substituent on PiperazineTarget Cell LineGI50 (µM)
Analog 4 (23) 17[4-(trifluoromethyl)benzyl]MDA-MB-468 (Breast Cancer)1.00
Analog 5 (25) 17bis(4-fluorophenyl)methylHOP-92 (Non-Small Cell Lung Cancer)1.35
Experimental Protocols
  • Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Procedure: Cells were incubated with the test compounds at a single high dose (10-5 M). For active compounds, a five-dose response curve was determined.

  • Evaluation: The GI50 value, the concentration that causes 50% growth inhibition, was calculated from the dose-response curves.

Urease Inhibitory Activity

Piperazine derivatives have also been investigated as inhibitors of urease, an enzyme implicated in the pathogenesis of infections caused by Helicobacter pylori.

Quantitative Bioactivity Data

A series of piperazine-based benzimidazole derivatives were synthesized and showed potent urease inhibitory activity, with many compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea.[4]

CompoundStructureUrease Inhibition IC50 (µM)
Thiourea (Standard) 23.11 ± 0.21
Analog 6 (9l) 2-(4-(3-chlorophenyl)piperazin-1-yl)-1H-benzo[d]imidazole0.15 ± 0.09
Analog 7 (9m) 2-(4-(4-chlorophenyl)piperazin-1-yl)-1H-benzo[d]imidazole0.35 ± 0.34
Analog 8 (9g) 2-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-benzo[d]imidazole1.75 ± 0.25
Experimental Protocols
  • Enzyme Source: Jack bean urease.

  • Procedure: The assay was performed by measuring the amount of ammonia produced using the indophenol method. The reaction mixture contained urease, buffer, and the test compound. The reaction was initiated by the addition of urea and incubated at 37 °C.

  • Evaluation: The absorbance was measured at 630 nm. The percentage of inhibition was calculated, and the IC50 value, the concentration that inhibits 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental Workflow and Signaling Pathways

General Workflow for In Vitro Efficacy Screening

G cluster_0 Compound Preparation cluster_1 Biological Assay cluster_2 Data Analysis A Synthesis of Piperazine Analogs B Structural Characterization (NMR, MS) A->B C Stock Solution Preparation B->C E Treatment with Test Compounds C->E D Cell Culture / Enzyme Preparation D->E F Incubation E->F G Data Acquisition (e.g., Absorbance, Viability) F->G H Calculation of % Inhibition / % Viability G->H I Dose-Response Curve Generation H->I J Determination of IC50 / GI50 / ED50 I->J K Lead Compound Identification J->K G cluster_0 Nematode Neuromuscular Junction Piperazine Piperazine GABA_R GABA Receptor Piperazine->GABA_R acts as agonist Cl_Channel Chloride Ion Channel Opening GABA_R->Cl_Channel activates Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_Channel->Hyperpolarization leads to Paralysis Flaccid Paralysis of the Worm Hyperpolarization->Paralysis results in Expulsion Expulsion from Host's Intestine Paralysis->Expulsion

References

Structure-Activity Relationship of Pyridinylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridinylpiperazine derivatives, focusing on their interactions with key biological targets. Experimental data is presented to support these relationships, along with detailed protocols for the cited assays.

Urease Inhibition

Pyridinylpiperazine derivatives have emerged as potent inhibitors of urease, a crucial enzyme for the survival of pathogenic bacteria like Helicobacter pylori. The SAR studies reveal that modifications on both the pyridine and the piperazine rings significantly influence their inhibitory potency.

Data Presentation: Urease Inhibitory Activity

Compound IDR1 (Pyridine Ring)R2 (Piperazine N-substituent)IC50 (µM)[1][2][3]
1a 3-NO2H3.90 ± 1.91
1b 3-NO2-C(O)CH2-Ph(2-Cl)2.0 ± 0.73
1c 3-NO2-C(O)CH2-Ph(3-Cl)2.13 ± 0.82
1d 3-NO2-C(O)CH2-Ph(4-NO2)6.13 ± 0.40
1e 3-NO2-C(O)CH(CH3)-Ph(2-OCH3)2.24 ± 1.63
1f 3-NO2-C(O)CH(CH3)-Ph(2-CH3)5.65 ± 0.40
Thiourea (Standard) --23.2 ± 11.0

Key SAR Insights for Urease Inhibition:

  • Substitution on the Piperazine Nitrogen: Introduction of an N-arylacetamide or N-arylpropanamide moiety at the N4 position of the piperazine ring generally enhances urease inhibitory activity compared to the unsubstituted parent compound (1a).

  • Aromatic Substituents: Electron-withdrawing groups, such as chlorine at the ortho or meta positions of the phenyl ring (compounds 1b and 1c), lead to potent inhibition. The presence of a nitro group at the para position (1d) also results in good activity.

  • Alkyl Chain Modification: Incorporating a methyl group on the alkyl linker between the piperazine and the aromatic ring (propanamide derivatives) can also yield highly active compounds, such as 1e and 1f.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This method quantifies the ammonia produced from the enzymatic breakdown of urea.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Test compounds

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution (in various concentrations).

  • Add 25 µL of urease enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate at 37°C for 10 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate at 37°C for 10 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Urease Catalytic Action and Inhibition Workflow

Urease_Inhibition cluster_reaction Urease Catalytic Reaction cluster_inhibition Inhibition Workflow Urea Urea Urease Urease (Active Site) Urea->Urease Binds to Active Site Ammonia_Carbamate Ammonia + Carbamate Urease->Ammonia_Carbamate Hydrolysis Inactive_Urease Inactive Urease Urease->Inactive_Urease Inhibition Pyridinylpiperazine Pyridinylpiperazine Derivative Pyridinylpiperazine->Urease Binds to Active Site

Caption: Workflow of urease catalysis and its inhibition by pyridinylpiperazine derivatives.

Monoamine Oxidase B (MAO-B) Inhibition

Certain pyridinylpiperazine derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This makes them potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease.

Data Presentation: MAO-B Inhibitory Activity

Compound IDR (Substitution on Phenyl Ring)IC50 (µM) for MAO-B[4][5]Selectivity Index (MAO-A IC50 / MAO-B IC50)[4][5]
2a 3-Cl0.20319.04
2b 2-CN0.979>10
2c 3-OCH3>1-
2d 3-F>1-

Key SAR Insights for MAO-B Inhibition:

  • Position and Nature of Substituent: The position of the substituent on the phenyl ring is crucial for activity and selectivity. A chloro group at the 3-position (compound 2a) results in the most potent and selective MAO-B inhibition.

  • A cyano group at the 2-position (compound 2b) also confers good inhibitory activity.

  • Other substitutions at the 3-position, such as methoxy (2c) and fluoro (2d), lead to a decrease in potency.

Experimental Protocol: MAO-B Inhibition Assay

This assay measures the inhibition of MAO-B activity using a fluorometric method.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • Test compounds

  • Clorgyline and Deprenyl (standard inhibitors for MAO-A and MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • In a 96-well black plate, add 20 µL of the test compound solution.

  • Add 140 µL of phosphate buffer and 20 µL of MAO-B enzyme solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of kynuramine solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 80 µL of 2N NaOH.

  • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Serotonin 5-HT1A Receptor Binding

Arylpiperazine derivatives are well-known ligands for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression.[6] The nature of the substituent on the aryl ring and the linker between the piperazine and another cyclic moiety significantly affects the binding affinity.

Data Presentation: 5-HT1A Receptor Binding Affinity

Compound IDAryl GroupLinker and Terminal GroupKi (nM)[7]
3a 2-Methoxyphenyl-(CH2)2-N-Cyclohexylamide-
3b 2-Methoxyphenyl-(CH2)4-N-Cyclohexylamide0.63
3c 2-Methoxyphenyl-(CH2)2-N-cis-Bicyclo[3.3.0]octane-
3d 2-Methoxyphenyl-(CH2)4-N-cis-Bicyclo[3.3.0]octane0.12

Key SAR Insights for 5-HT1A Receptor Binding:

  • Linker Length: A four-carbon alkyl chain (n=4) between the piperazine nitrogen and the terminal amide fragment appears to be optimal for high affinity (compare 3a vs. 3b and 3c vs. 3d).[7]

  • Terminal Group: Replacing a simple cycloalkyl group with a more rigid and lipophilic bicyclic system, such as cis-bicyclo[3.3.0]octane, significantly enhances the binding affinity.[7]

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membranes from cells expressing human 5-HT1A receptors (e.g., CHO or HEK293 cells)

  • [3H]8-OH-DPAT (radioligand)

  • Test compounds

  • Serotonin (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a 96-well plate, add cell membranes, [3H]8-OH-DPAT, and varying concentrations of the test compound.

  • For non-specific binding, use a high concentration of serotonin instead of the test compound.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

5-HT1A Receptor Signaling Pathway

G_Protein_Signaling cluster_5HT1A 5-HT1A Receptor Signaling Serotonin Serotonin (Agonist) Receptor_5HT1A 5-HT1A Receptor Serotonin->Receptor_5HT1A Binds Gi_Go Gi/o Protein Receptor_5HT1A->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux D2_Receptor_Signaling cluster_D2 Dopamine D2 Receptor Signaling Dopamine Dopamine (Agonist) Receptor_D2 D2 Receptor Dopamine->Receptor_D2 Binds Antagonist Pyridinylpiperazine (Antagonist) Antagonist->Receptor_D2 Blocks Gi_Go Gi/o Protein Receptor_D2->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Calcium_Channels Voltage-gated Ca2+ Channels Gi_Go->Calcium_Channels Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP ↓ cAMP AC->cAMP Calcium_Influx ↓ Ca2+ Influx Calcium_Channels->Calcium_Influx K_efflux ↑ K+ Efflux GIRK->K_efflux

References

Benchmarking 1-(Pyridin-2-ylmethyl)piperazine Against Other α2-Adrenoceptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(Pyridin-2-ylmethyl)piperazine and a selection of established α2-adrenoceptor antagonists. The objective is to benchmark the performance of these compounds based on available experimental data, offering a resource for researchers in pharmacology and drug development.

Introduction to α2-Adrenoceptor Antagonism

The α2-adrenoceptors, a class of G protein-coupled receptors, are crucial in regulating neurotransmitter release.[1] Comprising three subtypes—α2A, α2B, and α2C—they are primarily located on presynaptic nerve terminals.[1] Activation of these receptors by endogenous catecholamines, such as norepinephrine and epinephrine, triggers a negative feedback loop that inhibits further neurotransmitter release.[1] Antagonists of these receptors block this inhibitory feedback, leading to an increase in neurotransmitter release. This mechanism of action underlies their therapeutic potential in various conditions, including depression and neuropathic pain, and as reversal agents for sedation induced by α2-adrenoceptor agonists.[1]

While a range of α2-adrenoceptor antagonists have been developed and characterized, the pharmacological profile of this compound is not extensively documented in publicly available literature. However, research on related pyridinylpiperazine derivatives suggests potential for potent and selective α2-adrenoceptor antagonism.[2] For instance, a study on 1-(2-pyridinyl)piperazine derivatives revealed that 1-(3-Fluoro-2-pyridinyl)piperazine is more potent than the well-established antagonists yohimbine and rauwolscine in displacing [3H]clonidine from α2-adrenoceptors in calf cerebral cortex membranes.[2] This finding suggests that the this compound scaffold is a promising starting point for the development of novel α2-adrenoceptor antagonists.

This guide will present a detailed comparison of the binding affinities and functional potencies of several widely used α2-adrenoceptor antagonists—yohimbine, rauwolscine, idazoxan, and atipamezole—for which comprehensive data is available. This will provide a benchmark against which this compound and its future analogs can be evaluated.

Data Presentation: Comparative Binding Affinity of α2-Adrenoceptor Antagonists

The following table summarizes the binding affinities (Ki, in nM) of selected α2-adrenoceptor antagonists for the human α2A, α2B, and α2C adrenoceptor subtypes. Lower Ki values are indicative of higher binding affinity. The data is compiled from a comprehensive study by Proudman et al. (2022), which utilized a consistent whole-cell radioligand binding assay with [3H]-rauwolscine in CHO cells expressing the human receptor subtypes, allowing for direct comparison.[3][4][5]

Table 1: Binding Affinity (Ki, nM) of α2-Adrenoceptor Antagonists at Human α2-Adrenoceptor Subtypes

Antagonistα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)Reference
Yohimbine1.54.82.5[1]
Rauwolscine1.26.21.9[1]
Idazoxan2.1103.2[1]
Atipamezole1.81.21.6[1]

Note: Data for this compound is not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize α2-adrenoceptor antagonists are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenoceptor subtypes.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a specific radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.[6]

Materials:

  • Cell membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenoceptor subtype.

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine.[6]

  • Test compounds (e.g., this compound, yohimbine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Calculate the IC50 value from the competition curve and convert it to a Ki value.

Functional Antagonism Assay (Isolated Rat Vas Deferens)

Objective: To determine the functional antagonist potency (pA2) of a test compound at presynaptic α2-adrenoceptors.

Principle: The rat vas deferens is a classical isolated tissue preparation used to study presynaptic α2-adrenoceptor function. Electrical field stimulation of the tissue evokes neurotransmitter release, causing muscle contraction. α2-adrenoceptor agonists inhibit this neurotransmitter release, leading to a reduction in the contractile response. An antagonist will competitively inhibit the effect of the agonist, causing a parallel rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, a measure of the antagonist's potency.[7][8][9]

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution.

  • Organ bath with physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and recording equipment.

  • Electrical field stimulator.

  • α2-Adrenoceptor agonist (e.g., clonidine, UK-14,304).

  • Test compounds.

Procedure:

  • Isolate the vasa deferentia from the rats and mount them in the organ baths containing Krebs-Henseleit solution.

  • Apply electrical field stimulation to elicit twitch contractions.

  • Once a stable baseline response is achieved, obtain a cumulative concentration-response curve for the α2-adrenoceptor agonist.

  • Wash the tissue and allow it to recover.

  • Incubate the tissue with a fixed concentration of the antagonist for a predetermined period.

  • In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat this process with increasing concentrations of the antagonist.

  • Construct a Schild plot to determine the pA2 value of the antagonist.

Mandatory Visualizations

α2-Adrenoceptor Signaling Pathway

G Agonist α2-Agonist (e.g., Norepinephrine) Receptor α2-Adrenoceptor Agonist->Receptor Activates Antagonist α2-Antagonist (e.g., this compound) Antagonist->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: Canonical α2-adrenoceptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

G start Start: Prepare Cell Membranes with α2-Adrenoceptors incubation Incubate Membranes with Radioligand and Test Compound start->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Quantify Radioactivity with Scintillation Counter washing->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis end End: Binding Affinity Determined analysis->end

Caption: Workflow for determining binding affinity.

Experimental Workflow for Functional Antagonism Assay

G start Start: Isolate and Mount Rat Vas Deferens stimulate Elicit Contractions with Electrical Field Stimulation start->stimulate agonist_curve Obtain Agonist Concentration-Response Curve stimulate->agonist_curve wash Wash and Recover Tissue agonist_curve->wash antagonist_incubation Incubate with Antagonist wash->antagonist_incubation agonist_curve_2 Obtain Second Agonist Concentration-Response Curve antagonist_incubation->agonist_curve_2 analysis Data Analysis: Schild Plot to Determine pA2 agonist_curve_2->analysis end End: Functional Potency Determined analysis->end

Caption: Workflow for functional antagonism assay.

Conclusion

This guide provides a comparative framework for evaluating α2-adrenoceptor antagonists. While comprehensive quantitative data for this compound is currently lacking in the public domain, the information available for its derivatives suggests that this compound series holds significant promise. The provided experimental protocols and comparative data for established antagonists offer a robust starting point for the further investigation and characterization of this compound and other novel α2-adrenoceptor modulators. Future research should focus on determining the binding affinity and functional potency of this compound at the α2-adrenoceptor subtypes to fully elucidate its pharmacological profile and therapeutic potential.

References

A Comparative Guide to the Separation and Identification of (Fluorophenyl)piperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (fluorophenyl)piperazine (FPP) compounds, the accurate separation and identification of their various isomers are critical for ensuring product purity, understanding pharmacological activity, and meeting regulatory requirements. The subtle structural differences between positional isomers (ortho-, meta-, para-) and potential enantiomers necessitate the use of high-resolution analytical techniques. This guide provides an objective comparison of common chromatographic and electrophoretic methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The separation of FPP isomers is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of resolution, sensitivity, and applicability.

Technique Principle Advantages Considerations
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based identification.High chromatographic efficiency, excellent sensitivity, and provides structural information from mass spectra.[1][2]Requires derivatization for some isomers to improve volatility and separation; mass spectra of isomers can be very similar.[3]
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile with a wide range of stationary and mobile phases, suitable for non-volatile compounds, and allows for chiral separations.[4][5]May require longer analysis times compared to GC; solvent consumption can be high.
CE Separation based on differential migration of charged species in an electric field.High separation efficiency, minimal sample and solvent consumption, and effective for charged analytes.[6][7]Sensitivity can be lower compared to GC-MS and HPLC; reproducibility can be influenced by capillary surface chemistry.

Experimental Data and Protocols

The following sections provide detailed experimental protocols and comparative data for the separation of FPP and analogous piperazine isomers using GC-MS, HPLC, and CE.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of FPP isomers. The elution order of regioisomers is often influenced by the position of the fluorine atom on the phenyl ring.

Experimental Protocol: GC-MS for Trifluoromethylphenylpiperazine (TFMPP) Isomers

This protocol is adapted from a method for the separation of trifluoromethylphenyl regioisomers, which is analogous to fluorophenylpiperazine isomers.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC and 5973 MS).

  • Column: Rtx-200 (100% trifluoropropyl methyl polysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dissolve the sample in methanol. For some applications, derivatization with an agent like pentafluoropropionic anhydride (PFPA) can enhance separation.[7]

Comparative Data: GC-MS Separation of FPP Isomers

A study on the separation of FPP isomers reported the following retention times, demonstrating successful resolution.[3]

Isomer Retention Time (min)
2-FPP12.88
4-FPP13.56
3-FPP14.05

Data obtained using a specific GC-MS method; retention times may vary with different instruments and conditions.

Mass Spectral Fragmentation: While chromatographic separation is crucial, mass spectrometry provides confirmation of identity. The electron ionization mass spectra of FPP isomers are often very similar, but key fragment ions can aid in differentiation. Common fragmentation pathways involve the cleavage of the piperazine ring.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC offers excellent versatility for isomer separation, particularly with the use of chiral stationary phases for enantiomeric resolution.

Experimental Protocol: Chiral HPLC for Chlorophenylpiperazine (CPP) Isomers

This protocol for the separation of chlorophenylpiperazine isomers can be adapted for fluorophenylpiperazine isomers due to their structural similarity.[4][5]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase chiral column (e.g., Chiralpak AD-RH).

  • Mobile Phase: Isocratic mixture of triethylamine buffer (pH 9) and methanol (70:30, v/v).[4][5]

  • Flow Rate: 0.8 mL/min.[4][5]

  • Column Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Comparative Data: HPLC Separation of CPP Isomers

The following retention times were achieved for the separation of CPP positional isomers using a chiral HPLC method.[4][5]

Isomer Retention Time (min)
o-CPP8.5
p-CPP9.2
m-CPP10.1

Retention times are approximate and can vary based on the specific chiral column and mobile phase composition.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged or chargeable molecules like piperazine derivatives.

Experimental Protocol: CE for Chlorophenylpiperazine (CPP) Isomers

This method for CPP isomers demonstrates the utility of cyclodextrins as chiral selectors for resolving positional isomers.[6][7]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Uncoated fused-silica capillary (e.g., 60 cm total length, 50 cm effective length, 50 µm i.d.).[6]

  • Background Electrolyte (BGE): 20 mmol/L phosphoric acid adjusted to pH 2.5 with triethylamine, containing 10 mmol/L α-cyclodextrin.[6][7]

  • Voltage: 25 kV.[6]

  • Temperature: 25°C.[6]

  • Injection: Hydrodynamic injection (e.g., 4,826 Pa for 8s).[6]

  • Detection: UV at 236 nm.[6]

  • Sample Preparation: Dissolve the sample in the BGE.

Comparative Data: CE Separation of CPP Isomers

The CE method provided baseline separation of the three CPP isomers.[6][7]

Isomer Migration Time (min)
o-CPP~11
m-CPP~12
p-CPP~13

Migration times are approximate and can be influenced by the specific CE instrument and BGE composition.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS, HPLC, and CE analysis of FPP isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample FPP Isomer Mixture Dissolution Dissolution (e.g., Methanol) Sample->Dissolution Derivatization Derivatization (Optional) (e.g., PFPA) Dissolution->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram (Retention Times) Detection->Chromatogram Mass_Spectrum Mass Spectrum (Fragment Ions) Detection->Mass_Spectrum Identification Isomer Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis of FPP isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample FPP Isomer Mixture Dissolution Dissolution (Mobile Phase) Sample->Dissolution Injection Injection Dissolution->Injection HPLC_Separation HPLC Separation (Chiral Column) Injection->HPLC_Separation Detection UV Detection HPLC_Separation->Detection Chromatogram Chromatogram (Retention Times) Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of FPP isomers.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample FPP Isomer Mixture Dissolution Dissolution (BGE) Sample->Dissolution Injection Injection Dissolution->Injection CE_Separation CE Separation (Capillary) Injection->CE_Separation Detection UV Detection CE_Separation->Detection Electropherogram Electropherogram (Migration Times) Detection->Electropherogram Identification Isomer Identification Electropherogram->Identification

Caption: Workflow for CE analysis of FPP isomers.

Conclusion

The choice of analytical technique for the separation and identification of (fluorophenyl)piperazine isomers depends on the specific requirements of the analysis. GC-MS provides high-resolution separation and structural information, making it a robust method for identification. HPLC, particularly with chiral stationary phases, is highly effective for resolving both positional and stereoisomers. Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, especially for charged analytes. By understanding the principles, advantages, and experimental parameters of each technique, researchers can develop and validate reliable methods for the quality control and characterization of FPP compounds.

References

Comparative study of monoamine oxidase A and B inhibition by piperazine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Monoamine Oxidase A and B Inhibition by Piperazine Derivatives for Researchers and Drug Development Professionals

Monoamine oxidases (MAO) are a family of enzymes essential for the metabolism of monoamine neurotransmitters.[1] The two primary isoforms, MAO-A and MAO-B, are significant targets in the development of drugs for various neurological and psychiatric disorders.[2][3][4] MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used for managing Parkinson's and Alzheimer's diseases.[1][5] Piperazine derivatives have emerged as a promising class of compounds, demonstrating significant potential as potent and selective MAO inhibitors.[6][7]

This guide provides a comparative study of MAO-A and MAO-B inhibition by various piperazine derivatives, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Signaling Pathways of Monoamine Oxidase A and B

MAO-A and MAO-B are located on the outer mitochondrial membrane and catalyze the oxidative deamination of monoamines.[3][5] This enzymatic reaction metabolizes neurotransmitters in the brain, such as serotonin, norepinephrine, and dopamine.[2] The two isoforms differ in their substrate specificity and inhibitor selectivity.[1][5]

  • MAO-A preferentially metabolizes serotonin and norepinephrine.[1][2][4]

  • MAO-B primarily acts on phenylethylamine and benzylamine.[1][8]

  • Both isoforms metabolize dopamine and tyramine.[3][8][9]

The catalytic reaction involves the deamination of a monoamine substrate, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1][9]

MAO_Signaling_Pathway cluster_MAO_A MAO-A Pathway cluster_MAO_B MAO-B Pathway cluster_Shared Shared Substrates MAO_A MAO-A Products_A Aldehyde + Ammonia + H₂O₂ MAO_A->Products_A Oxidative Deamination Serotonin Serotonin Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A MAO_B MAO-B Products_B Aldehyde + Ammonia + H₂O₂ MAO_B->Products_B Oxidative Deamination Phenylethylamine Phenylethylamine Phenylethylamine->MAO_B Benzylamine Benzylamine Benzylamine->MAO_B Dopamine Dopamine Dopamine->MAO_A Dopamine->MAO_B Tyramine Tyramine Tyramine->MAO_A Tyramine->MAO_B

General signaling pathways for MAO-A and MAO-B catalyzed monoamine degradation.

Experimental Protocols

The inhibitory potential of piperazine derivatives against MAO-A and MAO-B is commonly determined using an in vitro fluorometric assay.[1][10] This method is suitable for high-throughput screening and detailed dose-response analysis.[1]

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe, such as Amplex® Red, to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate in the presence of a test compound indicates inhibition.[1]

Materials and Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B.[1]

  • Buffer: 100 mM potassium phosphate, pH 7.4.[1]

  • Substrates: Kynuramine or p-Tyramine for both isoforms; Benzylamine is selective for MAO-B.[1][5]

  • Fluorogenic Probe: Amplex® Red (10 mM stock in DMSO).[1]

  • Enzyme: Horseradish Peroxidase (HRP) (10 U/mL stock).[1]

  • Test Compounds: Piperazine derivatives dissolved in DMSO.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[1][5]

  • Equipment: 96-well black plates and a fluorescence plate reader.[1]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the piperazine derivatives (test compounds) in the assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to the wells of a 96-well plate. Include controls: a vehicle control (no inhibitor), a positive control with a known inhibitor, and a background control (no enzyme).

  • Pre-incubation: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the test compounds. This step is particularly important for assessing irreversible inhibitors.[8]

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrate (e.g., kynuramine) and the HRP/Amplex® Red detection reagents to all wells.[1]

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light.[8] Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for resorufin) over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Piperazine Derivatives start->prep_compounds plate_setup Dispense Compounds & Controls into 96-Well Plate prep_compounds->plate_setup add_enzyme Add MAO-A or MAO-B Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate Plate (e.g., 15 min at 37°C) add_enzyme->pre_incubate add_reagents Initiate Reaction: Add Substrate + HRP/Amplex Red pre_incubate->add_reagents measure Measure Fluorescence Over Time (Kinetic Read at 37°C) add_reagents->measure analyze Data Analysis: Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Workflow for the in vitro fluorometric MAO inhibition assay.

Comparative Inhibition Data

The following tables summarize the inhibitory activities (IC50 values) and selectivity of various classes of piperazine derivatives against human MAO-A and MAO-B. The Selectivity Index (SI) is calculated as IC50(MAO-A)/IC50(MAO-B), where a higher value indicates greater selectivity for MAO-B.

Table 1: Phenyl/Benzhydrylpiperazine Derivatives

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) for MAO-B Reference
7 0.120 - MAO-A Selective [6]
8 - - Most Selective for MAO-A [6]
12 - 0.080 - [6]
20 - - Most Selective for MAO-B [6]

Note: Specific IC50 values for all compounds were not provided in the abstract.

Table 2: Pyridazinone-Piperazine Derivatives

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) for MAO-B Reference
T1 >10 1.00 >10 [11]
T3 4.19 0.039 107.4 [11]
T5 >10 0.45 >22.2 [11]
T6 1.57 0.013 120.8 [11]
T7 >10 0.30 >33.3 [11]
T9 8.24 0.20 41.2 [11]
T11 >10 0.76 >13.2 [11]

| T12 | 6.84 | 0.15 | 45.6 |[11] |

Table 3: Biphenylpiperazine Derivatives

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) for MAO-B Reference
20 59.47 0.053 1122 [10]

Note: This study synthesized 21 derivatives, with compound 20 being the most potent and selective for MAO-B.[10]

Table 4: Chalcone-Piperazine Derivatives

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) for MAO-B Reference
4g - 0.114 - [12]
PC-10 >31.4 0.65 48.3 [13][14]
PC-11 >34.9 0.71 49.2 [13][14]
2k >40 0.71 56.34 [13]
2n 17.8 1.11 16.04 [13]
PZ-7 - 2.60 - [15]

| PZ-9 | - | 3.44 | - |[15] |

Table 5: Pyridazinobenzylpiperidine Derivatives

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) for MAO-B Reference
S5 3.857 0.203 19.04 [16][17][18]
S15 3.691 - - [16][17][18]

| S16 | - | 0.979 | - |[16][17][18] |

Summary and Conclusion

The presented data clearly indicate that the piperazine scaffold is a versatile core for developing potent and selective MAO inhibitors. By modifying the substituents on the piperazine and associated aromatic rings, researchers have successfully synthesized compounds with high affinity for either MAO-A or, more commonly, MAO-B.

Several studies have identified piperazine derivatives with nanomolar potency for MAO-B and high selectivity indices, such as pyridazinone T6 (IC50 = 0.013 µM; SI = 120.8) and biphenylpiperazine 20 (IC50 = 0.053 µM; SI = 1122).[10][11] Many of these potent inhibitors, including compounds T3, T6, and 20, have been shown to be reversible, which is a desirable characteristic for reducing potential side effects associated with irreversible inhibitors.[10][11]

The structure-activity relationship studies suggest that the nature and position of substituents play a critical role in determining both potency and selectivity. For instance, in the pyridazinone series, a meta-bromo substitution (T6) was more effective for MAO-B inhibition than a para-bromo substitution (T7).[11] Similarly, for chalcone derivatives, the presence of a fluorine atom or a trifluoromethyl group enhanced MAO-B inhibitory activity.[14]

References

Assessing the Selective Toxicity of Piperazine Derivatives in Nematodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of piperazine derivatives as anthelmintic agents, with a focus on their selective toxicity in nematodes. Experimental data, detailed methodologies, and visual representations of key biological pathways and workflows are presented to support research and development efforts in this field.

Mechanism of Action: Targeting the Nematode Nervous System

The primary mechanism of action for piperazine and its derivatives is centered on their role as agonists of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][2] This interaction leads to a cascade of physiological events culminating in the flaccid paralysis of the helminth, facilitating its expulsion from the host's gastrointestinal tract.

The selective toxicity of piperazine derivatives is attributed to key differences between the nematode and vertebrate nervous systems. In nematodes, GABAergic signaling is crucial for peripheral neuromuscular inhibition, whereas in vertebrates, it is primarily confined to the central nervous system.[1] Furthermore, the isoforms of the GABA receptors differ between nematodes and their hosts, presenting a specific target for anthelmintic action.[1]

Signaling Pathway of Piperazine at the Nematode Neuromuscular Junction

The following diagram illustrates the signaling cascade initiated by piperazine at the neuromuscular junction of a susceptible nematode.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Nematode Muscle Cell GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release Piperazine Piperazine GABA_R GABA Receptor (Nematode Specific) Piperazine->GABA_R Binds to and Activates GABA->GABA_R Binds to Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Results in

Mechanism of piperazine action at the nematode neuromuscular junction.

Comparative Efficacy of Piperazine Derivatives and Other Anthelmintics

The following tables summarize the available quantitative data on the efficacy of piperazine derivatives against various nematode species, compared to other standard anthelmintics. Efficacy is often expressed as the median lethal concentration (LC50) or the median effective concentration (EC50), with lower values indicating higher potency.

Table 1: In Vitro Efficacy (EC50/LC50) of Piperazine and Derivatives Against Various Nematodes

CompoundNematode SpeciesAssay TypeEC50/LC50 (mM)Reference(s)
PiperazineHaemonchus contortusDirect Activation of Hco-UNC-495.09 ± 0.32[3]
PiperazineCaenorhabditis elegansLarval Motility>50[4]
1-Benzylpiperazine (BZP)Caenorhabditis elegansAcute Toxicity52.21
1-(4-Methoxyphenyl)piperazine (MeOPP)Caenorhabditis elegansAcute Toxicity5.72
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)Caenorhabditis elegansAcute Toxicity1.22
p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)Haemonchus contortus (L3 larvae)Larval Migration0.00936[5]
p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)Trichostrongylus colubriformis (L3 larvae)Larval Migration0.0118[5]

Table 2: Comparative In Vitro Efficacy of Piperazine and Other Anthelmintics

AnthelminticNematode SpeciesAssay TypeEfficacy MeasureResultReference(s)
Piperazine CitrateAscaridia galliIn Vitro MotilityEffective at 0.5-20 mg/mL[6]
LevamisoleHaemonchus contortus (L3 larvae)Larval MigrationEC500.0102 mM[5]
PyrantelHaemonchus contortus (L3 larvae)Larval MigrationEC500.05539 mM[5]
AlbendazoleTrichuris murisIn Vitro MotilityIC50>753 µM[7]
IvermectinTrichuris murisIn Vitro MotilityIC50228 µM[7]
Piperazine CitrateChicken NematodesIn VivoEfficacyEffective against ascarids, no effect on other worms.[8]
Levamisole HClChicken NematodesIn VivoEfficacy100% effective against caecal worms.[8]
AlbendazoleChicken NematodesIn VivoEfficacy100% effective against caecal worms and cestodes.[8]

Experimental Protocols

Detailed methodologies for key assays used to assess the anthelmintic activity of piperazine derivatives are provided below.

In Vitro Adult Worm Motility Assay

This assay directly evaluates the effect of a compound on the motility and viability of adult nematodes. Pheretima posthuma (earthworm) is often used as a model organism due to its physiological similarities to intestinal roundworms.[1]

Materials:

  • Adult earthworms (Pheretima posthuma), 3-5 cm in length

  • Test compounds (piperazine derivatives)

  • Standard drug (e.g., Piperazine Citrate, Albendazole) at a reference concentration (e.g., 10 mg/mL)

  • Vehicle control (e.g., distilled water, Normal Saline)

  • Petri dishes

  • Pipettes

  • Stopwatch

  • Warm water bath (50°C)

Methodology:

  • Worm Preparation: Collect healthy adult earthworms and wash them with normal saline to remove any adhering soil.

  • Assay Setup: Place individual worms in separate Petri dishes containing a defined volume of the vehicle control, standard drug solution, or test compound solution at various concentrations.

  • Observation: Observe the worms for paralysis and death at regular intervals.

    • Time to Paralysis (P): Record the time taken for the worm to become motionless. Confirm paralysis by gently prodding the worm; no movement indicates paralysis.

    • Time to Death (D): Confirm death by transferring the paralyzed worm to warm water (50°C). A complete loss of motility and a fading of body color indicate death.[1]

  • Data Analysis: Calculate the mean time to paralysis and death for each experimental group. Compare the results of the test compounds with the positive (standard drug) and negative (vehicle) controls.

Workflow for In Vitro Adult Worm Motility Assay

G start Start: Healthy Adult Worms wash Wash worms with normal saline start->wash setup Place individual worms in Petri dishes with test solutions wash->setup observe Observe for paralysis and death at intervals setup->observe record_p Record Time to Paralysis (P) observe->record_p record_d Record Time to Death (D) observe->record_d analyze Calculate mean P and D times and compare with controls record_p->analyze record_d->analyze end End: Comparative Efficacy Data analyze->end

Workflow for the In Vitro Adult Worm Motility Assay.
Egg Hatch Assay (EHA)

This high-throughput assay measures the concentration of a drug required to inhibit 50% of nematode eggs from hatching (EC50).

Materials:

  • Freshly collected nematode eggs

  • Test compounds (piperazine derivatives)

  • Standard drug (e.g., Thiabendazole)

  • Vehicle (e.g., deionized water with a small percentage of a solvent like DMSO)

  • 96-well microtiter plates

  • Microscope

Methodology:

  • Egg Isolation: Isolate fresh nematode eggs from fecal samples using standard parasitological techniques.

  • Assay Preparation: Prepare serial dilutions of the test compounds and the standard drug in the appropriate vehicle.

  • Incubation: Dispense a standardized number of nematode eggs into each well of a 96-well plate. Add the different concentrations of the test compounds, standard drug, and vehicle control to the respective wells.

  • Hatching Assessment: Incubate the plates under optimal conditions for egg hatching (e.g., specific temperature and humidity). After a defined period, count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the drug concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

Piperazine derivatives continue to be a valuable class of anthelmintics due to their selective toxicity towards nematodes. Their mechanism of action, targeting the nematode-specific GABA receptors at the neuromuscular junction, provides a clear rationale for their efficacy and safety profile. The experimental protocols outlined in this guide offer standardized methods for evaluating the potency of novel piperazine derivatives and comparing their performance against existing anthelmintic agents. The quantitative data presented, while highlighting the effectiveness of certain derivatives, also underscores the need for continued research to develop new compounds with improved efficacy and a broader spectrum of activity to combat the growing challenge of anthelmintic resistance.

References

A Comparative Guide to the Validation of GC-MS Methods for Piperazine Analysis in Street Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the qualitative and quantitative analysis of piperazine derivatives commonly found in illicit street samples. The content is intended for researchers, forensic scientists, and professionals in drug development, offering detailed experimental protocols and comparative performance data to aid in method selection and development.

Introduction

Substituted piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are a class of psychoactive substances often sold as "legal highs" or substitutes for illicit drugs like MDMA.[1][2] Their prevalence in street samples necessitates robust, validated analytical methods for unambiguous identification and quantification. GC-MS is a cornerstone technique in forensic laboratories for this purpose, offering excellent separation and specific identification capabilities.[3][4] Method validation ensures that the analytical procedure is reliable, accurate, and fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity.[5]

This guide compares published GC-MS methods, summarizing their experimental conditions and validation data to provide a clear performance benchmark.

Experimental Protocols

A successful GC-MS analysis of piperazines involves meticulous sample preparation, appropriate chromatographic conditions, and optimized mass spectrometric detection. Due to the presence of a secondary amine in the piperazine ring, derivatization is frequently employed to improve volatility and chromatographic peak shape.[6][7]

Sample Preparation (Solid Samples)

The initial step involves extracting the piperazine analytes from the solid sample matrix (e.g., powders, tablets).

  • Method 1: Simple Solvent Extraction

    • Accurately weigh approximately 10-30 mg of the homogenized powder or crushed tablet.[6][8]

    • Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile in a volumetric flask.[1][6]

    • Use an ultrasonic bath for approximately 30 minutes to ensure complete dissolution.[8]

    • Centrifuge the solution to remove any insoluble excipients or cutting agents.[8]

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.[6]

Derivatization

To enhance chromatographic performance, the secondary amine group of the piperazine is often acylated.

  • Protocol: Perfluoroacylation

    • Evaporate the solvent from the prepared sample extract to dryness under a stream of nitrogen.[9][10]

    • Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[5][9][10]

    • Incubate the mixture at 70°C for 30 minutes.[9][10]

    • After cooling, evaporate the sample to dryness again under nitrogen.[9][10]

    • Reconstitute the dry residue in 100 µL of ethyl acetate for injection into the GC-MS system.[9][10]

GC-MS Instrumental Conditions

The following tables summarize typical instrumental parameters used for the analysis of piperazines. While specific conditions may vary, these provide a validated starting point for method development.

Table 1: Comparison of GC-MS Instrumental Parameters

ParameterMethod A[1]Method B[11]Method C[9][10]
GC System Agilent 7890APOLARIS QNot Specified
Column Rtx-200 (100% trifluoropropyl methyl polysiloxane), 30 m x 0.25 mm, 0.50 µmHP-5 MS, 30 m x 0.25 mm, 0.25 µmNot Specified (DB-5 type implied)
Carrier Gas Helium, 0.7 mL/minHelium, 1.0 mL/minHelium, 1.0 mL/min
Injection 1 µL, Splitless, 250°C1 µL, Split (10:1), 280°C1 µL, Splitless
Oven Program 100°C (1 min), ramp 12°C/min to 180°C (2 min), ramp 10°C/min to 200°C (5 min)60°C (1 min), ramp 20°C/min to 280°C (10 min)100°C (1 min), ramp 25°C/min to 280°C (5 min)
MS Detector EI mode, 70 eVEI mode, 70 eVEI mode, 70 eV
Temperatures Transfer Line: 280°C, Ion Source: 230°CInterface: 250°C, Ion Source: 250°CNot Specified
Scan Range Not Specifiedm/z 50-500Not Specified

Performance Comparison and Validation Data

The validation of an analytical method is crucial to demonstrate its suitability. The following table summarizes key performance metrics from published studies. While some studies use biological matrices, the data provides a valuable benchmark for the instrumental performance expected for piperazine analysis.

Table 2: Summary of Validation Parameters for Piperazine Analysis by GC-MS

Analyte(s)MatrixLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (CV%)Reference
BZP, TFMPPPlasma> 0.990.0040.01691-105< 10 (Intra-day)[9][10]
BZP, TFMPPUrine> 0.990.0020.00890-104< 11 (Intra-day)[9][10]
BZPUrine> 0.990.0250.1085.6-104.2< 13.7 (Between-day)[12]
TFMPPUrine> 0.990.0250.1087.8-102.1< 11.8 (Between-day)[12]
Various PiperazinesStreet Samples (Extract)> 0.990.0025 - 0.005Not SpecifiedNot SpecifiedNot Specified[8]

Note: Data from biological matrices (plasma, urine) demonstrates the sensitivity and performance of the core analytical method, which is transferable to the analysis of extracts from solid street samples.

Experimental Workflow Diagram

The logical flow from sample receipt to final data reporting in a forensic or research laboratory is critical for ensuring quality and traceability. The following diagram illustrates a typical workflow for the GC-MS validation and analysis of piperazines.

GCMS_Validation_Workflow SampleReceipt Sample Receipt (Street Sample) SamplePrep Sample Preparation (Homogenize, Weigh, Dissolve) SampleReceipt->SamplePrep Derivatization Derivatization (Optional) (e.g., Acylation) SamplePrep->Derivatization GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis (w/o derivatization) Derivatization->GCMS_Analysis DataProcessing Data Processing (Integration, Library Search) GCMS_Analysis->DataProcessing Quant_Validation Quantitative Analysis & Validation Check DataProcessing->Quant_Validation Reporting Final Report Generation Quant_Validation->Reporting

Caption: Workflow for GC-MS analysis of piperazines in street samples.

Conclusion

The GC-MS methods presented provide a robust framework for the analysis of piperazine derivatives in street samples. Simple solvent extraction is often sufficient for sample preparation, although derivatization with agents like TFAA is highly recommended to improve chromatographic resolution and sensitivity.[8][9][10] The validation data demonstrates that low µg/mL to ng/mL detection limits are achievable, allowing for the confident identification and quantification of these substances in forensic casework.[8][9][10] When developing or implementing a method, laboratories should perform a full in-house validation to ensure the procedure meets the required standards for accuracy, precision, and sensitivity for its specific application.

References

Safety Operating Guide

Proper Disposal of 1-(Pyridin-2-ylmethyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 1-(Pyridin-2-ylmethyl)piperazine, ensuring compliance and laboratory safety.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Physical State Liquid
Appearance Light yellow
Boiling Point 120 - 122 °C / 248 - 251.6 °F @ 2 mmHg[1]
Specific Gravity 1.070[1]
Hazard Information

This chemical is considered hazardous and is classified as follows:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Experimental Protocol: Disposal Procedure

The following protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Wear protective gloves and clothing to prevent skin exposure.[2]

  • Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if irritation is experienced.[2]

2. Waste Collection:

  • Collect waste this compound in a designated, compatible, and sealable container.

  • The container should be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[3]

  • The storage location should be away from direct sunlight, heat, sparks, or any other source of ignition.[3]

  • Ensure the storage area is segregated from incompatible chemicals.[3]

4. Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant.[1][4]

  • All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • Complete any necessary chemical waste collection forms as required by your institution's Environmental Health & Safety (EH&S) department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect 2. Collect Waste in a Labeled, Compatible Container ppe->collect check_contamination Is the container exterior contaminated? collect->check_contamination decontaminate Decontaminate Exterior of the Container check_contamination->decontaminate Yes seal_store 3. Seal Container and Store in a Ventilated Area check_contamination->seal_store No decontaminate->seal_store documentation 4. Complete Institutional Waste Disposal Forms seal_store->documentation disposal 5. Transfer to Approved Waste Disposal Facility documentation->disposal end End: Proper Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling 1-(Pyridin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial, immediate safety and logistical information for the handling of 1-(Pyridin-2-ylmethyl)piperazine. The following guidance is based on the safety data sheets (SDS) of structurally similar compounds, including piperazine, 1-(2-pyridyl)piperazine, and 1-(4-pyridyl)piperazine, as a specific SDS for this compound was not available. Researchers, scientists, and drug development professionals should use this information to establish safe laboratory practices.

Hazard Summary

Compounds structurally related to this compound are classified as hazardous. The primary hazards include:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3]

  • Respiratory and Skin Sensitization: May cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5]

  • Acute Toxicity: Harmful if swallowed or inhaled.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required to protect against splashes. A face shield should be worn over goggles for maximum protection.[1][4][5]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[4][6] Nitrile gloves are suitable for short-term use; consult the manufacturer's resistance guide for prolonged contact. Inspect gloves before use.
Body Protection Protective ClothingA complete suit protecting against chemicals or a lab coat should be worn.[1][4][6] For larger quantities, flame-retardant and antistatic protective clothing is recommended.[2]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in a well-ventilated area such as a chemical fume hood.[6][7][8] If ventilation is inadequate or if aerosols or dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5][7]

Experimental Protocols: Handling and Disposal Procedures

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Preparation and Handling:

  • Work Area Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[5][9]

    • Conduct all handling operations in a well-ventilated chemical fume hood.[6][7][8]

    • Clear the work area of any unnecessary items.

    • Ensure all necessary PPE is donned correctly before handling the chemical.[6]

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust or vapors.[7][8]

    • Do not eat, drink, or smoke in the handling area.[6]

    • When weighing the solid, do so in a ventilated enclosure to minimize dust generation.

    • If preparing a solution, slowly add the solvent to the vessel containing this compound to avoid splashing.

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4][6][8]

    • Decontaminate all equipment and the work area.

    • Remove and properly dispose of contaminated PPE.

    • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[7][8][9]

Disposal Plan:

Chemical waste must be managed in a way that ensures the safety of personnel and the protection of the environment.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, weighing paper, and wipes, in a designated and clearly labeled hazardous waste container.[10]

    • Collect any liquid waste containing this compound in a separate, sealed, and appropriately labeled waste container.[10]

  • Waste Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Do not dispose of the chemical down the drain.[1]

    • Contaminated packaging should be disposed of as unused product.[1]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood, Eyewash/Shower Check) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to Handling dissolve Prepare Solution (If Applicable) weigh->dissolve transfer Transfer Material dissolve->transfer decontaminate Decontaminate Equipment and Work Area transfer->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-ylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.